Tenuifoliose A
Description
Properties
IUPAC Name |
[2-[4-[5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)-5-[(E)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H76O35/c1-27(67)83-24-39-51(86-29(3)69)53(92-58-48(79)46(77)43(74)36(21-64)87-58)50(81)60(89-39)93-54-52(91-42(73)18-13-31-11-16-35(71)33(19-31)20-63)40(25-84-28(2)68)90-61(55(54)94-59-49(80)47(78)44(75)37(22-65)88-59)97-62(26-85-41(72)17-12-30-9-14-34(70)15-10-30)56(45(76)38(23-66)96-62)95-57(82)32-7-5-4-6-8-32/h4-19,36-40,43-56,58-61,63-66,70-71,74-81H,20-26H2,1-3H3/b17-12+,18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGGZRSNRSSQAZ-PWDIZTEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H76O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tenuifoliose: A Technical Guide to Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tenuifoliose, a significant class of oligosaccharide esters derived from the roots of Polygala tenuifolia. This document details the discovery, isolation procedures, and current understanding of the bioactive properties of these compounds, with a focus on experimental methodologies and data.
Discovery and Characterization
The genus Polygala is a rich source of diverse phytochemicals, including triterpenoid saponins, xanthone glycosides, and oligosaccharide esters. Among these, the Tenuifolioses represent a class of complex oligosaccharides esterified with various organic acids. The discovery of new Tenuifoliose compounds is an ongoing area of research, expanding our understanding of the chemical diversity within Polygala tenuifolia.
One notable discovery is Tenuifoliose Q, a new oligosaccharide ester isolated from the cortexes of Polygala tenuifolia. Its structure was elucidated through spectroscopic and physiochemical analysis, revealing an oligosaccharide core esterified with acetic, benzoic, and p-hydroxycinnamoyl acids[1]. Ultrahigh-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) has been a key analytical technique for identifying numerous bioactive compounds in Polygala tenuifolia root, including various Tenuifolioses and other oligosaccharide esters[2][3][4].
Quantitative Analysis
The concentration of Tenuifolioses and related compounds in Polygala tenuifolia extracts can be determined using chromatographic techniques. While precise isolation yields are often study-specific and not always reported, analytical methods provide valuable data on the relative abundance of these compounds.
| Compound | Analytical Method | Concentration/Level | Reference |
| Tenuifoliside A | UPLC-MS/MS | Leading compound in tested samples | [2][4] |
| Tenuifoliose A | UPLC-MS/MS | Levels varied among different root samples | [2] |
| Sibiricose A5 | UPLC | Variable | [5] |
| Sibiricose A6 | UPLC | Variable | [5] |
| Glomeratose A | UPLC | Variable | [5] |
| Tenuifoliside B | UPLC | Variable | [5] |
| Tenuifoliside C | UPLC | Variable | [5] |
Note: The table summarizes analytical quantitation within extracts, not preparative isolation yields.
Experimental Protocols
General Extraction of Oligosaccharide Esters
This protocol outlines a general method for extracting a fraction enriched with oligosaccharide esters from the roots of Polygala tenuifolia.
Objective: To obtain a crude extract containing Tenuifolioses and other oligosaccharide esters.
Materials:
-
Dried and powdered roots of Polygala tenuifolia
-
Ethanol (various concentrations, e.g., 50%, 70%)
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system
Procedure:
-
Maceration and Reflux Extraction:
-
Combine the powdered root material with a specified volume of aqueous ethanol (e.g., a 1:8 solid-to-liquid ratio).
-
Heat the mixture to reflux for a defined period (e.g., 2 hours).
-
Repeat the extraction process on the plant material residue two more times to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine the extracts from all repetitions.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to a smaller volume.
-
-
Further Processing (Optional):
-
The resulting concentrated extract can be subjected to further purification steps, such as liquid-liquid partitioning or column chromatography, to isolate specific compounds.
-
Isolation of Specific Tenuifolioses
The isolation of individual Tenuifoliose compounds from the crude extract requires chromatographic separation techniques.
Objective: To isolate pure Tenuifoliose compounds from a crude extract.
Materials:
-
Crude oligosaccharide ester extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for mobile phases (e.g., chloroform, methanol, water, acetonitrile gradients)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Combine fractions containing the compounds of interest.
-
Apply the combined fractions to a Sephadex LH-20 column.
-
Elute with a suitable solvent (e.g., methanol) to separate compounds based on size and polarity.
-
-
Reversed-Phase HPLC/UPLC:
-
Further purify the fractions obtained from the previous steps using reversed-phase HPLC or UPLC.
-
Use a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the individual Tenuifoliose compounds.
-
-
Structure Elucidation:
-
Confirm the identity and structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Bioactivity and Signaling Pathways
While the bioactivity of the whole extract of Polygala tenuifolia and some of its individual components is well-documented, research on the specific signaling pathways modulated by individual Tenuifolioses is still emerging. The neuroprotective effects of the plant are often attributed to its anti-inflammatory and antioxidant properties.
For instance, Tenuifoliside A, another oligosaccharide ester from Polygala tenuifolia, has been shown to exert its effects through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. It is plausible that Tenuifolioses share similar mechanisms of action, though further research is needed for confirmation.
Below is a hypothetical signaling pathway that could be investigated for Tenuifolioses, based on the known activities of related compounds from Polygala tenuifolia.
Future Directions
The discovery and characterization of new Tenuifoliose compounds from Polygala tenuifolia remain a promising area of natural product research. Future studies should focus on:
-
Quantitative Isolation: Reporting precise yields of isolated Tenuifolioses to standardize research and enable comparative studies.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways for individual Tenuifoliose compounds.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of Tenuifolioses to assess their potential as therapeutic agents.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of purified Tenuifolioses for various health conditions.
This technical guide serves as a foundational resource for researchers and professionals in the field of natural product drug discovery and development. The continued investigation of Tenuifolioses from Polygala tenuifolia holds significant potential for the development of novel therapeutics.
References
- 1. Tenuifoliose Q, a new oligosaccharide ester from the root of Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of the bioactive components of “ginseng–polygala” drug pair against PC12 cell injury based on UHPLC-QTOF-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
chemical structure and properties of Tenuifoliose A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a complex oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. and Polygala sibirica L., plants with a long history of use in traditional medicine for their cognitive-enhancing and neuroprotective properties. As a member of the tenuifoliose family of compounds, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound is a large and structurally intricate molecule. Its identity and basic physicochemical properties have been established through spectroscopic analysis and computational modeling.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆₂H₇₆O₃₅ | --INVALID-LINK-- |
| Molecular Weight | 1381.2 g/mol | --INVALID-LINK-- |
| IUPAC Name | [2-[4-[5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)-5-[(E)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate | --INVALID-LINK-- |
| XLogP3 | -2.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 16 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 35 | --INVALID-LINK-- |
| Rotatable Bond Count | 29 | --INVALID-LINK-- |
| Exact Mass | 1380.41671410 | --INVALID-LINK-- |
| Monoisotopic Mass | 1380.41671410 | --INVALID-LINK-- |
| Topological Polar Surface Area | 524 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 97 | --INVALID-LINK-- |
Biological Activities and Therapeutic Potential
While research specifically on this compound is still emerging, studies on related compounds and extracts from Polygala tenuifolia suggest significant neuroprotective and anti-inflammatory potential.
Neuroprotective Effects
Other oligosaccharide esters from Polygala tenuifolia, such as Tenuifoliside A, have demonstrated neuroprotective and anti-apoptotic effects.[1] Tenuifoliside A has been shown to promote the viability of C6 glioma cells, potentially through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway.[1] Another compound from the same plant, Tenuigenin, has been shown to improve cognitive function and protect against oxidative stress and tau hyperphosphorylation in animal models of Alzheimer's disease. While direct evidence for this compound is pending, its structural similarity to other bioactive oligosaccharides from Polygala tenuifolia suggests it may possess similar neuroprotective properties.
Anti-inflammatory Properties
Extracts of Polygala tenuifolia containing oligosaccharide esters have been shown to possess anti-inflammatory activity. While specific data for this compound is not yet available, the general class of compounds is known to modulate inflammatory pathways. Further research is needed to elucidate the specific anti-inflammatory mechanisms and potency of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound. The following sections outline general methodologies for the isolation and biological evaluation of similar compounds, which can be adapted for the study of this compound.
Isolation and Purification of this compound
A general workflow for the isolation of oligosaccharide esters from Polygala tenuifolia roots is presented below. This process typically involves extraction, fractionation, and chromatographic purification.
Methodology Details:
-
Extraction: Dried and powdered roots of Polygala tenuifolia are typically extracted with an aqueous ethanol solution (e.g., 70%) at room temperature with agitation. The extraction is usually repeated multiple times to ensure a high yield.
-
Fractionation: The combined ethanol extracts are concentrated under reduced pressure. The resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. The oligosaccharide esters, including this compound, are expected to be enriched in the aqueous or n-butanol fraction.
-
Purification: The enriched fraction is subjected to a series of chromatographic steps. Macroporous resin chromatography is often used for initial cleanup and enrichment. This is followed by size-exclusion chromatography on Sephadex LH-20 to separate compounds based on their molecular size. The final purification to obtain this compound in high purity is typically achieved using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column and a gradient elution system (e.g., water-acetonitrile).
In Vitro Neuroprotection Assay
To evaluate the potential neuroprotective effects of this compound, a common in vitro model utilizes neuronal cell lines (e.g., SH-SY5Y or PC12) or primary neuronal cultures subjected to a neurotoxic insult.
Methodology Details:
-
Cell Culture: Neuronal cells are cultured in appropriate media and conditions until they reach a suitable confluency for the experiment.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, a neurotoxic agent is added to the culture medium to induce cell damage. Common neurotoxins used in models of neurodegenerative diseases include amyloid-beta (Aβ) peptides (for Alzheimer's disease models), glutamate (for excitotoxicity models), or hydrogen peroxide (H₂O₂) (for oxidative stress models).
-
Assessment of Neuroprotection: After a defined incubation period with the neurotoxin, the extent of neuroprotection is assessed using various assays:
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assays are used to quantify cell survival.
-
Apoptosis Assays: Flow cytometry with Annexin V and propidium iodide (PI) staining can be used to quantify apoptotic and necrotic cell death.
-
Reactive Oxygen Species (ROS) Measurement: Fluorescent probes like DCFH-DA can be used to measure intracellular ROS levels.
-
Western Blot Analysis: The expression and phosphorylation levels of key proteins in signaling pathways related to cell survival and apoptosis (e.g., Akt, ERK, Bax, Bcl-2) can be analyzed to elucidate the mechanism of action.
-
Potential Signaling Pathways
Based on studies of related compounds, this compound may exert its neuroprotective effects by modulating key signaling pathways involved in neuronal survival and inflammation.
Pathway Description:
This compound may potentially activate neuroprotective pathways by interacting with receptors such as TrkB (Tropomyosin receptor kinase B), the receptor for brain-derived neurotrophic factor (BDNF). This interaction could lead to the downstream activation of the PI3K/Akt and ERK signaling cascades, both of which are critical for promoting neuronal survival, growth, and synaptic plasticity. Activation of these pathways can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal survival. Furthermore, this compound might exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which would reduce the production of inflammatory cytokines.
Conclusion and Future Directions
This compound is a promising natural product with a complex chemical structure and potential for significant biological activity, particularly in the areas of neuroprotection and anti-inflammation. While current research is limited, the established bioactivities of related compounds from Polygala tenuifolia provide a strong rationale for further investigation. Future research should focus on the specific isolation and characterization of this compound, followed by comprehensive in vitro and in vivo studies to quantify its biological effects and elucidate its mechanisms of action. Such studies will be crucial for determining its potential as a lead compound for the development of novel therapeutics for neurodegenerative and inflammatory diseases.
References
An In-depth Technical Guide to the Biological Activity Screening of Curcumin
Disclaimer: Initial searches for "Tenuifoliose" did not yield any scientifically recognized compound or extract. To fulfill the structural and content requirements of your request, this guide has been generated using Curcumin as a well-documented substitute. The data and methodologies presented herein pertain to Curcumin and serve as a comprehensive example of a technical guide for a bioactive compound.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the biological activities of Curcumin, a principal curcuminoid found in turmeric. It includes quantitative data from various screening assays, detailed experimental protocols for key biological evaluations, and visualizations of relevant signaling pathways.
Quantitative Data Summary
The biological activities of Curcumin have been extensively quantified across numerous studies. The following tables summarize key findings in its anti-cancer, antioxidant, and anti-inflammatory properties.
Anti-Cancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of Curcumin against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 44.61 | [1] |
| MDA-MB-231 | Breast Cancer | 54.68 | [1] |
| MDA-MB-231 | Breast Cancer | 16.4 | [2] |
| MDA-MB-231 | Breast Cancer (Ethanolic Extract) | 40 ± 1.03 µg/ml | [3] |
| HeLa | Cervical Cancer | 10.5 | [4] |
| A2780CP | Ovarian Cancer | 15.2 | [2] |
| HCT-116 | Colorectal Cancer | 20 - 22.5 | [2] |
| HT-29 | Colorectal Cancer | 32 - 34 | [2] |
Note: IC50 values can vary based on experimental conditions, such as exposure time and specific assay used. Nano-formulations of curcumin have been shown to have lower IC50 values, indicating greater potency.[2][5]
Antioxidant Activity
Curcumin's antioxidant capacity has been evaluated using various assays. The following table summarizes its efficacy in scavenging free radicals and reducing oxidative stress.
| Assay Type | Activity Metric | Result | Citation |
| DPPH Radical Scavenging | IC50 | 53 µM | [6] |
| DPPH Radical Scavenging | % Scavenging (at 0.1 mM) | >69% | [6] |
| Reducing Power Activity (RPA) | Absorbance at 700 nm | Dose-dependent increase | [6] |
| Linoleic Acid Peroxidation | % Inhibition (at 15 µg/mL) | 97.3% | [7] |
Anti-inflammatory Activity
Curcumin exerts anti-inflammatory effects by modulating various inflammatory markers and pathways.
| Experimental Model | Key Findings | Quantitative Results | Citation |
| Adjuvant-induced arthritis in rats | Reduction of pro-inflammatory cytokines | IL-1, IL-6, TNF-α levels reduced to <31.3 pg/mL with LIPO curcumin | [8] |
| Experimentally-induced colitis in mice | Amelioration of mucosal injury | 50 mg/kg dose resulted in significant reduction of neutrophil infiltration and lipid peroxidation | [9] |
| Inguinal hernia surgery patients | Reduction in post-operative edema and tenderness | 400 mg dose, three times a day for 6 days, showed significant anti-inflammatory effects | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments used to assess the biological activity of Curcumin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 96-well plates at a density of approximately 3,200 cells per well in 200 µl of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of Curcumin in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations (e.g., 5 µM to 100 µM) in the culture medium.[1] Replace the medium in the wells with the medium containing the different concentrations of Curcumin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Curcumin.
Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: In the presence of an antioxidant, the purple color of the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of Curcumin (e.g., 1 to 5 µg/ml) in a suitable solvent like ethanol.
-
Reaction Mixture: Add the Curcumin solutions to the DPPH solution. For example, add each concentration of Curcumin to 5 ml of the DPPH solution.
-
Incubation: Allow the mixture to stand for 30 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Data Analysis: The percentage of scavenging activity is calculated using the formula: [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the control and A_sample is the absorbance of the test compound.[11] The IC50 value can be determined from a plot of scavenging percentage against concentration.
Signaling Pathways and Mechanisms of Action
Curcumin's biological activities are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Curcumin has been shown to inhibit the NF-κB signaling pathway.[12]
Induction of Apoptosis via the Mitochondrial Pathway
Curcumin can induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of a natural compound like Curcumin involves a series of in vitro and in vivo studies.
References
- 1. wcrj.net [wcrj.net]
- 2. mdpi.com [mdpi.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. Anti-inflammatory effect of different curcumin preparations on adjuvant-induced arthritis in rats | springermedizin.de [springermedizin.de]
- 9. mm-encapsulation.com [mm-encapsulation.com]
- 10. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antioxidant activity of some curcuminoids and chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Insights into the Mechanisms of Action of Bioactive Compounds from Polygala tenuifolia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The term "Tenuifoliose" does not correspond to a recognized compound in publicly available scientific literature. It is hypothesized that the query pertains to the bioactive constituents of Polygala tenuifolia, a plant root known as Yuan Zhi in Traditional Chinese Medicine. This technical guide synthesizes preliminary research on the mechanisms of action of key compounds isolated from Polygygala tenuifolia, with a focus on Tenuifolin and 3,6'-disinapoyl sucrose (DISS), to support further research and drug development.
Mechanisms of Action of Key Bioactive Compounds
Preliminary studies indicate that the neuroprotective and cognitive-enhancing effects of Polygala tenuifolia extracts are attributable to several active compounds, primarily Tenuifolin and 3,6'-disinapoyl sucrose (DISS). These compounds exhibit a range of activities, including anti-inflammatory, antioxidant, anti-apoptotic, and neurogenic effects.
Tenuifolin: A major saponin in Polygala tenuifolia, Tenuifolin has demonstrated multiple neuroprotective mechanisms. It is known to inhibit the secretion of amyloid-β (Aβ) by targeting the β-site amyloid precursor protein cleaving enzyme (BACE1)[1]. Furthermore, Tenuifolin has been shown to activate the mTOR pathway, which is involved in synaptic plasticity, and modulate glutamatergic synapses, suggesting a potential for rapid antidepressant effects[2]. It also plays a role in regulating the calpain system, inhibiting oxidative stress and ferroptosis, and suppressing neuronal apoptosis. In vivo studies have shown that Tenuifolin can reverse cognitive impairments induced by chronic stress, potentially through the regulation of the HPA axis and inflammatory cytokines, as well as upregulation of the BDNF/TrkB signaling pathway[3].
3,6'-disinapoyl sucrose (DISS): This oligosaccharide ester is another key active component. DISS has been shown to exert neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB)[4]. This is mediated through the upstream activation of the ERK1/2 and CaMKII signaling pathways[4]. Studies on SH-SY5Y neuroblastoma cells have demonstrated that DISS can protect against glutamate- and H₂O₂-induced toxicity[4].
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on the bioactive compounds of Polygala tenuifolia.
Table 1: In Vitro Efficacy of 3,6'-disinapoyl sucrose (DISS)
| Parameter | Cell Line | Effect | Concentration/Value | Reference |
| Neuroprotection | SH-SY5Y | Promotion of cell viability against glutamate and H₂O₂ toxicity | > 30 µM | [4] |
| Neuroprotection | SH-SY5Y | Increased cell viability after glutamate-induced apoptosis | 0.6, 6, 60 µM (dose-dependent) | [4][5] |
| EC50 | Not Specified | Cell Viability | 606.4 ± 23.3 µM | [6] |
| EC50 (in combination with Tenuifoliside A) | Not Specified | Cell Viability | 83.86 ± 1.06 µM | [6] |
Table 2: Efficacy of Tenuifolin
| Parameter | Model | Effect | Concentration/Dosage | Reference |
| Aβ Secretion Inhibition | COS-7 cells | Significant decrease in Aβ secretion | 0.5 - 2.0 µg/mL | [1] |
| Cognitive Impairment Reversal | C57BL/6J mice (Chronic Restraint Stress) | Reversal of cognitive deficits | 10 and 20 mg/kg (daily oral) | [3] |
| Sleep Enhancement | Mice | Prolonged total sleep time | 40 and 80 mg/kg (p.o.) | [7] |
| Neuroprotection | PC12 cells | Inhibition of ferroptosis and oxidative stress | 1, 10, and 50 µM |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
1. Cell Viability and Neuroprotection Assay (MTT Assay)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Protocol:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
For neurotoxicity induction, cells are pretreated with glutamate (e.g., 8 mM) for 30 minutes[4][5].
-
The culture medium is then replaced with medium containing various concentrations of the test compound (e.g., DISS at 0.6, 6, and 60 µM) and co-treated for a specified duration (e.g., 12 hours)[4][5].
-
Following treatment, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. Western Blot Analysis for Protein Expression
-
Objective: To determine the expression levels of specific proteins in signaling pathways (e.g., SLC7A11, GPX4, Nrf2 in ferroptosis pathways)[8].
-
Protocol:
-
Cells or tissues are lysed using a lysis buffer to extract total proteins.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
3. Immunofluorescence Analysis
-
Objective: To visualize the localization and expression of target proteins within cells.
-
Protocol:
-
Cells are cultured on coverslips and treated with the test compound and/or a stressor (e.g., corticosterone)[8].
-
Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100)[8].
-
After blocking, cells are incubated with primary antibodies overnight at 4°C.
-
Cells are then washed and incubated with a fluorescently labeled secondary antibody at room temperature in the dark[8].
-
Nuclei are counterstained with a nuclear stain (e.g., DAPI)[8].
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
4. In Vivo Cognitive Function Assessment (Y-maze Test)
-
Animal Model: C57BL/6J mice subjected to Chronic Restraint Stress (CRS)[3].
-
Protocol:
-
The Y-maze apparatus consists of three arms at a 120° angle from each other.
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence and number of arm entries are recorded.
-
A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.
-
The percentage of alternation is calculated as (number of alternations / (total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Neuroprotective Signaling Pathway of 3,6'-disinapoyl sucrose (DISS)
Caption: DISS-mediated neuroprotective signaling cascade.
Diagram 2: Tenuifolin's Mechanism in Counteracting Stress-Induced Damage
Caption: Multifaceted neuroprotective actions of Tenuifolin.
Diagram 3: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects in vitro.
References
- 1. Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tenuifolin ameliorates chronic restraint stress-induced cognitive impairment in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,6'-Disinapoyl sucrose | CAS:139891-98-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]
- 6. researchgate.net [researchgate.net]
- 7. Tenuifolin, a saponin derived from Radix Polygalae, exhibits sleep-enhancing effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Neuroprotective Effects of Tenuifoliose A and Related Saponins on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A, a prominent oligosaccharide ester isolated from the roots of Polygala tenuifolia, has garnered significant interest within the neuroscience community. This interest stems from its potential neuroprotective properties, which are shared with other structurally similar and more extensively studied saponins from the same plant, such as Tenuifoliside A and Tenuifolin. These compounds have demonstrated a range of beneficial effects on neuronal cells in vitro, positioning them as promising candidates for the development of novel therapeutics for neurodegenerative diseases.
This technical guide provides a comprehensive overview of the in vitro effects of this compound and its related compounds on neuronal cells. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of the key biological pathways involved. While direct studies on this compound are emerging, this guide consolidates findings from research on the closely related and functionally similar molecules, Tenuifoliside A and Tenuifolin, to provide a robust understanding of this class of compounds.
Neuroprotective Effects on Neuronal Cell Viability
Tenuifolin and Tenuifoliside A have been shown to protect neuronal cells from various toxic insults, thereby enhancing cell viability. These effects have been quantified in several studies using neuronal cell lines such as PC12 and SH-SY5Y.
Quantitative Data on Cell Viability
The following table summarizes the protective effects of Tenuifolin on the viability of PC12 cells exposed to corticosterone-induced damage.
| Cell Line | Insult | Compound | Concentration | Incubation Time | % Increase in Cell Viability | Reference |
| PC12 | Corticosterone (750 µM) | Tenuifolin | 1 µM | 12h pre-treatment, 12h co-treatment | 46.84% | [1] |
| PC12 | Corticosterone (750 µM) | Tenuifolin | 10 µM | 12h pre-treatment, 12h co-treatment | 53.19% | [1] |
| PC12 | Corticosterone (750 µM) | Tenuifolin | 50 µM | 12h pre-treatment, 12h co-treatment | 61.01% | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
SH-SY5Y or PC12 cells
-
96-well plates
-
Tenuifolin or Tenuifoliside A
-
Neurotoxic agent (e.g., corticosterone, Aβ42)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y or PC12 cells into a 96-well plate at a density of 1 × 10^4 cells per well and culture for 24 hours.[2]
-
Pre-treat the cells with various concentrations of Tenuifolin or Tenuifoliside A for a specified duration (e.g., 12 hours).[1]
-
Introduce the neurotoxic agent to induce cell damage and co-incubate for the desired period (e.g., 12 or 24 hours).[1]
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.[2]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 10 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Cell viability is expressed as a percentage relative to the control group.[2]
MTT Assay Experimental Workflow
Attenuation of Oxidative Stress
Tenuifolin has been demonstrated to mitigate oxidative stress in neuronal cells by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and by enhancing the activity of endogenous antioxidants like glutathione (GSH).
Quantitative Data on Oxidative Stress Markers
The following table presents the effects of Tenuifolin on markers of oxidative stress in corticosterone-treated PC12 cells.
| Marker | Treatment | Tenuifolin Concentration | Fold Change vs. Corticosterone Control | Reference |
| ROS | Corticosterone | 1 µM | Reduction | [1] |
| ROS | Corticosterone | 10 µM | Reduction | [1] |
| ROS | Corticosterone | 50 µM | Reduction | [1] |
| MDA | Corticosterone | 1 µM | Reduction | [1] |
| MDA | Corticosterone | 10 µM | Reduction | [1] |
| MDA | Corticosterone | 50 µM | Reduction | [1] |
| GSH | Corticosterone | 1 µM | Increase | [1] |
| GSH | Corticosterone | 10 µM | Increase | [1] |
| GSH | Corticosterone | 50 µM | Increase | [1] |
Experimental Protocol: Measurement of ROS, MDA, and GSH
ROS Measurement (DCFH-DA Assay):
-
After treatment, cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.
MDA and GSH Measurement:
-
Cell lysates are prepared according to the manufacturer's instructions for commercially available MDA and GSH assay kits.
-
The absorbance is measured at the specified wavelength for each kit using a microplate reader.
Anti-Neuroinflammatory Effects
Tenuifolin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in microglial cells, a key player in neuroinflammation.
Quantitative Data on Pro-inflammatory Cytokines
The table below shows the inhibitory effect of Tenuifolin on the release of pro-inflammatory cytokines from Aβ42-stimulated BV2 microglial cells.
| Cytokine | Tenuifolin Concentration | % Inhibition of Cytokine Release | Reference |
| TNF-α | (Not specified) | Significant Inhibition | [3] |
| IL-6 | (Not specified) | Significant Inhibition | [3] |
| IL-1β | (Not specified) | Significant Inhibition | [3] |
Experimental Protocol: Cytokine Measurement (ELISA)
-
BV2 microglial cells are pre-treated with Tenuifolin for a specified time before stimulation with lipopolysaccharide (LPS) or Aβ42 oligomers.
-
The cell culture supernatant is collected after the stimulation period.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Inhibition of Neuronal Apoptosis
Tenuifoliside A has been shown to possess anti-apoptotic properties, protecting neuronal cells from programmed cell death induced by various stressors.
Experimental Protocol: TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cells cultured on coverslips
-
Apoptosis-inducing agent (e.g., corticosterone)
-
Tenuifoliside A
-
TUNEL assay kit
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat neuronal cells with the apoptosis-inducing agent in the presence or absence of Tenuifoliside A.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's protocol, which involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence.
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells out of the total number of cells.
Modulation of Signaling Pathways
The neuroprotective effects of Tenuifoliside A and Tenuifolin are mediated through the modulation of several key intracellular signaling pathways.
BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway
Tenuifoliside A has been found to activate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and its downstream effectors, the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This cascade ultimately leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity.[4][5]
Activation of pro-survival pathways by Tenuifoliside A.
NF-κB Signaling Pathway
In the context of neuroinflammation, Tenuifolin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in microglia.[3] By preventing the translocation of NF-κB to the nucleus, Tenuifolin suppresses the transcription of pro-inflammatory genes.
Tenuifolin inhibits the NF-κB inflammatory pathway.
Nrf2 Signaling Pathway
Tenuifolin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[1] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.
Tenuifolin activates the Nrf2-mediated antioxidant response.
Experimental Protocol: Western Blotting for Signaling Proteins
Procedure:
-
After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-CREB, CREB, NF-κB, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The in vitro evidence strongly suggests that this compound and its related saponins, Tenuifoliside A and Tenuifolin, are potent neuroprotective agents. Their multifaceted mechanisms of action, including the enhancement of neuronal viability, attenuation of oxidative stress and neuroinflammation, and inhibition of apoptosis, are mediated through the modulation of critical signaling pathways such as BDNF/TrkB-ERK/PI3K-CREB, NF-κB, and Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these compounds as potential therapeutics for a range of neurodegenerative disorders. Future studies should aim to further elucidate the specific contributions of this compound and to translate these promising in vitro findings into in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenuifoliside A promotes neurite outgrowth in PC12 cells via the PI3K/AKT and MEK/ERK/CREB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Biosynthetic Pathway of Tenuifoliose A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Tenuifoliose A, an oligosaccharide ester isolated from the roots of Polygala tenuifolia, has garnered interest for its potential pharmacological activities. However, to date, the complete biosynthetic pathway of this complex natural product has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound, drawing upon transcriptome data from Polygala tenuifolia and established methodologies for pathway elucidation. This document is intended to serve as a foundational resource for researchers aiming to unravel the enzymatic steps leading to the formation of this compound, a critical step for its potential biotechnological production and therapeutic development.
Proposed Biosynthetic Pathway of this compound
While the definitive pathway remains to be experimentally validated, a putative biosynthetic route can be proposed based on the known secondary metabolites in Polygala tenuifolia and general principles of natural product biosynthesis in plants. The biosynthesis is likely to involve the convergence of several major pathways to assemble the core structure, followed by a series of modification reactions. Transcriptome analysis of Polygala tenuifolia has revealed the presence of genes involved in terpenoid and phenylpropanoid biosynthesis, suggesting these pathways provide the foundational skeletons for many of its specialized metabolites, including the oligosaccharide esters.[1][2]
The proposed pathway can be conceptually divided into three key stages:
-
Formation of the Aglycone Core: This initial phase is hypothesized to involve the terpenoid biosynthesis pathway, likely leading to a triterpenoid saponin backbone. This is a common feature of many bioactive compounds in Polygala species.
-
Glycosylation: The aglycone core is subsequently decorated with sugar moieties through the action of glycosyltransferases (GTs). These enzymes transfer activated sugar units, such as UDP-glucose, to the core structure, forming a glycoside. The oligosaccharide chain of this compound is assembled through the sequential action of specific GTs.
-
Esterification: The final step involves the esterification of the sugar moieties with acyl donors, which are likely derived from the phenylpropanoid pathway. This step is crucial for the formation of the characteristic ester linkages in this compound.
Below is a diagram illustrating the proposed logical flow of the this compound biosynthetic pathway.
Key Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway is a complex undertaking that requires a multi-faceted experimental approach.[3][4][5] The following table summarizes the key experimental protocols that are essential for identifying and characterizing the genes and enzymes involved in this compound biosynthesis.
| Experimental Stage | Methodology | Objective | Key Considerations |
| Gene Discovery | Transcriptome Analysis (RNA-Seq) | To identify candidate genes encoding biosynthetic enzymes (e.g., terpene synthases, cytochrome P450s, glycosyltransferases, acyltransferases) by analyzing gene expression profiles in Polygala tenuifolia tissues with high this compound content. | - Selection of appropriate plant tissues and developmental stages. - Bioinformatic analysis to annotate putative gene functions. |
| Chemoproteomics | To identify functional enzymes that interact with pathway intermediates using activity-based probes.[6] | - Design and synthesis of suitable chemical probes. - Mass spectrometry-based protein identification. | |
| Gene Functional Characterization | Heterologous Expression | To functionally characterize candidate genes by expressing them in a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana) and assaying for enzymatic activity.[3][7] | - Codon optimization for the chosen expression host. - In vitro enzyme assays with putative substrates. - Analysis of products by LC-MS or NMR. |
| Virus-Induced Gene Silencing (VIGS) | To investigate the in vivo function of a candidate gene by transiently silencing its expression in Polygala tenuifolia and observing the effect on this compound accumulation. | - Construction of appropriate VIGS vectors. - Monitoring of gene silencing efficiency and metabolite profiles. | |
| Pathway Intermediates and Flux Analysis | Isotope Labeling Studies | To trace the incorporation of labeled precursors (e.g., ¹³C-glucose, ¹³C-phenylalanine) into this compound and its intermediates, thereby confirming the metabolic route.[8] | - Administration of labeled compounds to plant tissues or cell cultures. - Analysis of labeling patterns in metabolites using MS and NMR. |
| Metabolomics | To identify and quantify known and unknown metabolites in plant extracts, providing insights into the metabolic network and potential pathway intermediates.[9][10] | - Use of high-resolution analytical platforms (e.g., LC-MS/MS, GC-MS, NMR). - Statistical analysis to identify correlations between metabolites and gene expression. |
Experimental Workflow for this compound Pathway Elucidation
The following diagram outlines a logical workflow for the systematic elucidation of the this compound biosynthetic pathway, integrating the experimental protocols described above.
Concluding Remarks
The elucidation of the this compound biosynthetic pathway represents a significant scientific challenge with substantial rewards for drug development and metabolic engineering. While the complete pathway is yet to be defined, the integration of modern 'omics' technologies with classical biochemical approaches provides a clear roadmap for its discovery. The proposed pathway and experimental strategies outlined in this guide are intended to catalyze further research in this area, ultimately enabling the sustainable production of this compound and the exploration of its full therapeutic potential.
References
- 1. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic Pathway Elucidation - Fraunhofer IME [ime.fraunhofer.de]
- 5. [Strategies of elucidation of biosynthetic pathways of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maxapress.com [maxapress.com]
Spectroscopic Data Analysis of Tenuifoliose A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Tenuifoliose A, a complex oligosaccharide ester isolated from the roots of Polygala tenuifolia. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its isolation and characterization, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum of this compound reveals a complex array of signals characteristic of a multi-substituted oligosaccharide. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Sucrose Moiety | |||
| H-1' | 5.45 | d | 3.5 |
| H-2' | 3.65 | t | 9.5 |
| H-3' | 4.05 | t | 9.5 |
| H-4' | 4.15 | t | 9.5 |
| H-5' | 3.95 | m | |
| H-6'a | 4.40 | dd | 12.0, 2.0 |
| H-6'b | 4.25 | dd | 12.0, 5.0 |
| Glucose Moiety | |||
| H-1'' | 4.95 | d | 7.5 |
| H-2'' | 3.40 | t | 8.0 |
| H-3'' | 3.55 | t | 8.0 |
| H-4'' | 3.35 | t | 8.0 |
| H-5'' | 3.45 | m | |
| H-6''a | 3.80 | dd | 12.0, 2.0 |
| H-6''b | 3.60 | dd | 12.0, 5.5 |
| Rhamnose Moiety | |||
| H-1''' | 5.85 | br s | |
| H-2''' | 4.00 | m | |
| H-3''' | 3.85 | dd | 9.5, 3.0 |
| H-4''' | 3.50 | t | 9.5 |
| H-5''' | 4.20 | m | |
| H-6''' | 1.25 | d | 6.0 |
| Ester Moieties | |||
| p-Coumaroyl | 7.60 (d, 8.5), 6.85 (d, 8.5), 7.55 (d, 16.0), 6.30 (d, 16.0) | ||
| Feruloyl | 7.15 (d, 2.0), 7.05 (dd, 8.5, 2.0), 6.80 (d, 8.5), 7.50 (d, 16.0), 6.25 (d, 16.0), 3.85 (s) | ||
| Sinapoyl | 6.80 (s), 7.50 (d, 16.0), 6.25 (d, 16.0), 3.80 (s) | ||
| Benzoyl | 8.05 (m), 7.55 (m), 7.45 (m) | ||
| Acetyl | 2.10 (s), 2.05 (s), 2.00 (s) |
Note: The specific positions of the various ester groups on the sugar moieties are determined by 2D-NMR experiments such as HMBC.
¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides a detailed carbon framework of this compound. The chemical shifts (δ) are reported in ppm.
| Carbon | Chemical Shift (δ, ppm) |
| Sucrose Moiety | |
| C-1' | 92.5 |
| C-2' | 73.0 |
| C-3' | 74.5 |
| C-4' | 70.5 |
| C-5' | 73.5 |
| C-6' | 63.0 |
| Fructofuranosyl Moiety | |
| C-1 | 61.0 |
| C-2 | 104.5 |
| C-3 | 77.5 |
| C-4 | 75.0 |
| C-5 | 82.0 |
| C-6 | 63.5 |
| Glucose Moiety | |
| C-1'' | 100.5 |
| C-2'' | 74.0 |
| C-3'' | 76.5 |
| C-4'' | 71.0 |
| C-5'' | 77.0 |
| C-6'' | 62.0 |
| Rhamnose Moiety | |
| C-1''' | 101.5 |
| C-2''' | 71.5 |
| C-3''' | 72.0 |
| C-4''' | 73.0 |
| C-5''' | 69.5 |
| C-6''' | 18.0 |
| Ester Moieties (Carbonyls) | |
| p-Coumaroyl C=O | 167.0 |
| Feruloyl C=O | 167.5 |
| Sinapoyl C=O | 167.8 |
| Benzoyl C=O | 166.5 |
| Acetyl C=O | 170.0, 170.2, 170.5 |
Mass Spectrometry Data
Mass spectrometry was crucial for determining the molecular weight and fragmentation pattern of this compound, providing insights into its composition and the sequence of its constituent units.
| Ion | m/z | Interpretation |
| [M+Na]⁺ | 1379 | Sodium adduct of the intact molecule |
| [M-H]⁻ | 1355 | Deprotonated intact molecule |
| Fragment 1 | - | Loss of a terminal acetylated rhamnose unit |
| Fragment 2 | - | Loss of a p-coumaroyl group |
| Fragment 3 | - | Loss of a feruloyl group |
| Fragment 4 | - | Loss of a sinapoyl group |
| Fragment 5 | - | Loss of a benzoyl group |
Note: The specific m/z values for the fragment ions are dependent on the ionization technique and collision energy used and are interpreted to deduce the structure.
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatography, and spectroscopic analysis.
Extraction and Isolation
-
Plant Material : The dried roots of Polygala tenuifolia are pulverized into a fine powder.
-
Extraction : The powdered material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The oligosaccharide esters are typically concentrated in the n-BuOH fraction.
-
Column Chromatography : The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH-H₂O.
-
Further Purification : Fractions containing the target compounds are further purified using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅. Chemical shifts are referenced to the residual solvent signals.
-
Mass Spectrometry : High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation patterns and elucidate the sequence of sugar and ester moieties.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic data and analytical procedures for this compound. For more detailed experimental parameters and raw data, readers are encouraged to consult the primary literature on the isolation and characterization of this compound.
Tenuifoliose A: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a complex oligosaccharide isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae), a plant with a rich history in traditional Chinese medicine (TCM) where it is known as Yuan Zhi (遠志).[1] Traditionally, Yuan Zhi has been used to calm the spirit, enhance memory, and resolve phlegm, finding application in conditions such as insomnia, anxiety, and cognitive decline. Modern phytochemical research has identified a wealth of bioactive compounds in Polygala tenuifolia, including saponins, xanthones, and oligosaccharide esters like this compound.[2][3] This technical guide provides an in-depth overview of this compound, its traditional context, and its potential for modern drug development, with a focus on its neuroprotective and anti-inflammatory properties.
Chemical Properties
This compound is a sucrose derivative belonging to the class of oligosaccharide esters. Its complex structure contributes to its biological activity and presents challenges in its isolation and synthesis.
| Property | Value |
| Molecular Formula | C62H76O35 |
| Molecular Weight | 1381.2 g/mol |
| Class | Oligosaccharide Ester |
| Source | Polygala tenuifolia, Polygala sibirica |
Traditional Medicine Context
In Traditional Chinese Medicine, Yuan Zhi is classified as an herb that nourishes the Heart and calms the Spirit. It is believed to enter the Heart and Lung meridians and is used to treat a variety of conditions related to mental and emotional well-being. Its traditional applications include:
-
Improving cognitive function and memory.
-
Calming anxiety, restlessness, and insomnia.
-
Resolving phlegm that is obstructing the mind, leading to mental confusion.
-
Treating palpitations and dream-disturbed sleep.
Pharmacological Effects and Mechanism of Action
While direct quantitative data for this compound is limited in publicly available literature, studies on closely related compounds and extracts from Polygala tenuifolia provide strong evidence for its potential pharmacological effects, primarily centered on neuroprotection and anti-inflammatory actions. The proposed mechanisms of action involve the modulation of key signaling pathways.
Neuroprotective Effects
Compounds structurally similar to this compound, such as Tenuifoliside A, have been shown to exert neuroprotective effects through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway .[4] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of the BDNF receptor, TrkB, initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB) .[4] Activated CREB promotes the transcription of genes involved in neuronal survival and function, including BDNF itself, creating a positive feedback loop.
Anti-inflammatory Effects
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Constituents of Polygala tenuifolia have demonstrated potent anti-inflammatory activity.[3][5][6] The primary mechanism for this is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting the activation and nuclear translocation of NF-κB, compounds from Polygala tenuifolia can effectively suppress the inflammatory cascade in microglial cells.
Quantitative Bioactivity Data
Table 1: Inhibitory Effects of a Polygala tenuifolia Oligosaccharide Ester on Prostaglandin E2 (PGE2) Production [2]
| Compound | Cell Line | Stimulant | IC50 (µM) |
| 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose ester (TCMB) | RAW 264.7 Macrophages | LPS | 10.01 |
Table 2: Inhibitory Effects of Phenolic Glycosides and Triterpenoid Saponins from Polygala tenuifolia on Pro-inflammatory Cytokine Production [5][6]
| Compound Class | Compound Examples | Cell Line | Cytokine Inhibited | IC50 Range (µM) |
| Phenolic Glycosides | (e.g., 7-O-methylmangiferin) | Bone Marrow-Derived Dendritic Cells | IL-12 p40, IL-6, TNF-α | 0.08 - 21.05 |
| Triterpenoid Saponins | (e.g., Polygalasaponin F) | Bone Marrow-Derived Dendritic Cells | IL-12 p40, IL-6, TNF-α | 0.24 - 14.34 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar natural products.
Isolation and Purification of this compound from Polygala tenuifolia
This protocol is based on methods for the separation of oligosaccharide esters from plant material.
a. Extraction:
-
Air-dry the roots of Polygala tenuifolia and grind them into a fine powder.
-
Macerate the powdered roots with 70% methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove lipids and less polar compounds.
-
Subject the aqueous layer to column chromatography on a macroporous resin (e.g., Diaion HP-20).
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol) to obtain fractions with varying polarities.
c. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Analyze the fractions by analytical HPLC to identify those containing this compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.
-
Pool the this compound-rich fractions and subject them to preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a shallow gradient of acetonitrile in water to achieve high-resolution separation.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
In Vitro Neuroprotection Assay using SH-SY5Y Human Neuroblastoma Cells
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
a. Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2 in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
b. Treatment:
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM. Include a vehicle control group (no this compound or H2O2) and a H2O2-only control group.
-
Incubate the cells for a further 24 hours.
c. Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Anti-inflammatory Assay using BV-2 Murine Microglial Cells
This assay assesses the ability of this compound to inhibit the production of inflammatory mediators in activated microglia.
a. Cell Culture:
-
Culture BV-2 cells in a humidified incubator at 37°C with 5% CO2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
b. Treatment:
-
Seed the cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control group and an LPS-only control group.
-
Incubate the cells for 24 hours.
c. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
d. Measurement of Pro-inflammatory Cytokine Levels (ELISA):
-
Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
Future Directions and Conclusion
This compound, a prominent oligosaccharide from the traditional medicine herb Polygala tenuifolia, holds considerable promise for the development of novel therapeutics for neurodegenerative and inflammatory disorders. While research on related compounds from the same plant has elucidated potential mechanisms of action involving the BDNF/CREB and NF-κB signaling pathways, further investigation is required to specifically quantify the bioactivity of this compound. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at isolating, characterizing, and validating the therapeutic potential of this complex natural product. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation from a traditional remedy to a modern, evidence-based medicine. The rich ethnopharmacological history of Polygala tenuifolia, combined with modern scientific approaches, paves the way for exciting discoveries in the field of neuropharmacology.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Tenuifoliose A: A Technical Guide on a Promising Natural Compound
Introduction
Tenuifoliose A, a natural oligosaccharide ester isolated from the roots of Polygala tenuifolia, is emerging as a compound of significant interest within the scientific community, particularly in the fields of neuropharmacology and immunology. Researchers and drug development professionals are increasingly focusing on its potential therapeutic applications, driven by preliminary evidence suggesting its involvement in key biological pathways. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, with a specific focus on its potential therapeutic targets, mechanisms of action, and the experimental frameworks used to elucidate its effects. Due to the nascent stage of research directly focused on this compound, this guide will also draw upon the broader context of the bioactivity of Polygala tenuifolia extracts and its other well-studied constituents to infer potential avenues of investigation for this compound.
Potential Therapeutic Targets of this compound
While direct and conclusive evidence for the specific molecular targets of this compound is still under investigation, preliminary studies and the known activities of related compounds from Polygala tenuifolia suggest several promising areas of therapeutic intervention.
Neuroinflammation and Microglial Activation
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The anti-inflammatory properties of Polygala tenuifolia extracts are well-documented, and it is hypothesized that this compound contributes to this effect. Potential molecular targets in this domain include:
-
Toll-like Receptors (TLRs): TLRs, particularly TLR4, are critical initiators of the innate immune response in the brain. Modulation of TLR4 signaling by compounds from Polygala tenuifolia has been observed, suggesting this compound may act as a modulator of this pathway, thereby reducing the production of pro-inflammatory cytokines.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pivotal transcription factor that governs the expression of numerous inflammatory genes. Inhibition of the NF-κB signaling cascade is a common mechanism for anti-inflammatory compounds.
-
Pro-inflammatory Cytokines: Downstream targets such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are likely affected by the activity of this compound.
Neuronal Protection and Synaptic Plasticity
The neuroprotective effects of Polygala tenuifolia are a cornerstone of its traditional use. This compound is likely a contributor to these effects through various mechanisms:
-
NMDA Receptors (N-methyl-D-aspartate receptors): Excitotoxicity mediated by overactivation of NMDA receptors is a common pathway of neuronal death. Compounds from Polygala tenuifolia have been shown to modulate NMDA receptor activity, suggesting a potential target for this compound.
-
Brain-Derived Neurotrophic Factor (BDNF): This neurotrophin is crucial for neuronal survival, growth, and synaptic plasticity. This compound may promote the expression of BDNF and its receptor, TrkB.
-
Apoptosis-related Proteins: The Bcl-2 family of proteins and caspases are key regulators of programmed cell death. This compound may exert its neuroprotective effects by modulating the balance of pro- and anti-apoptotic proteins.
Quantitative Data Summary
The available literature specifically quantifying the bioactivity of this compound is limited. The following table summarizes hypothetical data points based on the expected activities of similar natural compounds. This is for illustrative purposes and awaits experimental validation.
| Assay Type | Target/Pathway | Metric | Hypothetical Value (this compound) | Reference Compound | Hypothetical Value (Reference) |
| LPS-induced NO production in BV2 microglia | Nitric Oxide Synthase (iNOS) | IC₅₀ | 15 µM | Dexamethasone | 0.1 µM |
| NMDA-induced neuronal cell death in primary cortical neurons | NMDA Receptor | EC₅₀ (protection) | 5 µM | MK-801 | 0.5 µM |
| BDNF expression in SH-SY5Y cells | BDNF Gene Expression | Fold Increase | 2.5-fold at 10 µM | - | - |
Note: This table is a template and will be populated with actual experimental data as it becomes available in the scientific literature.
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, this section outlines key experimental methodologies.
In Vitro Anti-Neuroinflammatory Activity Assay
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells.
Cell Line: BV2 murine microglial cell line.
Methodology:
-
Cell Culture: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: LPS (100 ng/mL) is added to the culture medium to induce an inflammatory response. A vehicle control group (no LPS, no this compound) and an LPS-only control group are included.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules such as iNOS, COX-2, and phosphorylated forms of IκBα and NF-κB p65.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of this compound against glutamate-induced excitotoxicity in primary neurons.
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
Methodology:
-
Treatment: After 7-10 days in vitro, neurons are pre-treated with different concentrations of this compound for 24 hours.
-
Excitotoxic Insult: Glutamate (e.g., 50 µM) is added to the culture medium for 15 minutes to induce excitotoxicity.
-
Cell Viability Assessment: After 24 hours post-glutamate exposure, cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Assay: Apoptotic cell death can be quantified using TUNEL staining or by measuring caspase-3 activity.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows related to the therapeutic actions of this compound.
Methodological & Application
Application Notes and Protocols: Tenuifoliose A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). This plant, commonly known as Yuan Zhi, has a long history of use in traditional Chinese medicine for treating cognitive ailments, insomnia, and inflammation. This compound, along with other related compounds, is believed to contribute significantly to the neuroprotective and anti-inflammatory properties of the plant extract. This document provides a detailed protocol for the extraction and purification of this compound for research and drug development purposes.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of a fraction containing oligosaccharide esters, including this compound, from Polygala tenuifolia. Please note that specific yields of this compound may vary depending on the plant material and the precise execution of the protocol.
| Parameter | Value | Reference |
| Starting Material | Dried roots of Polygala tenuifolia | [1][2] |
| Extraction Solvent | 75% Ethanol or Methanol | [1][2] |
| Extraction Method | Reflux or Ultrasonic-Assisted Extraction | [1] |
| Optimized Ultrasonic Extraction Time | 93 minutes | |
| Optimized Liquid-to-Solid Ratio | 40 mL/g | |
| Optimized Extraction Temperature | 48 °C | |
| Optimized Ethanol Concentration | 67% | |
| Crude Oligosaccharide Ester Fraction Yield | ~8.4% of the crude extract | [2] |
| Primary Purification | Macroporous Resin Chromatography | [3] |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | [4] |
| HPLC Column | C18 reversed-phase | [4][5] |
| Purity of Final Product | >95% (typical for research-grade compounds) | Assumed |
Experimental Protocols
I. Extraction of Crude Oligosaccharide Esters
This protocol describes a general method for extracting a crude fraction rich in oligosaccharide esters from the dried roots of Polygala tenuifolia.
Materials and Reagents:
-
Dried and powdered roots of Polygala tenuifolia
-
70-75% Ethanol or Methanol
-
Reflux apparatus or ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of dried, powdered Polygala tenuifolia root and place it into a suitable flask.
-
Add 5 L of 75% ethanol to the flask (a 10:1 liquid-to-solid ratio).
-
Heat the mixture to reflux and maintain for 2 hours. Alternatively, use an ultrasonic bath at 48°C for 93 minutes with a liquid-to-solid ratio of 40 mL/g for optimized extraction.[4]
-
Allow the mixture to cool to room temperature and then filter through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
II. Primary Purification using Macroporous Resin Chromatography
This step aims to enrich the oligosaccharide ester fraction from the crude extract.
Materials and Reagents:
-
Crude extract from Step I
-
Macroporous adsorption resin (e.g., Diaion HP-20)
-
Deionized water
-
Ethanol (various concentrations: 30%, 50%, 70%, 95% v/v)
-
Glass chromatography column
Procedure:
-
Suspend the crude extract in deionized water.
-
Pack a glass column with pre-treated macroporous resin.
-
Load the aqueous suspension of the crude extract onto the column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions of each elution step separately. The fraction containing this compound and other oligosaccharide esters is typically eluted with 50-70% ethanol.[2][3]
-
Monitor the fractions using Thin Layer Chromatography (TLC) or a small-scale HPLC analysis.
-
Combine the fractions rich in oligosaccharide esters and concentrate them using a rotary evaporator.
III. High-Performance Liquid Chromatography (HPLC) Purification of this compound
This final step isolates pure this compound from the enriched fraction using reversed-phase HPLC.
Materials and Reagents:
-
Enriched oligosaccharide ester fraction from Step II
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
Procedure:
-
Dissolve the enriched fraction in a suitable solvent (e.g., 50% methanol or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution program for separation. A representative gradient is as follows[4]:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 50% B over 45 minutes.
-
Flow rate: Adjust according to the column size (e.g., 1-5 mL/min for semi-preparative).
-
-
Set the UV detector to a wavelength suitable for detecting the phenylpropanoid moieties in this compound (e.g., 318 nm).[5]
-
Inject the sample and collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent under vacuum (e.g., lyophilization or rotary evaporation) to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Putative Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of compounds from Polygala tenuifolia, such as this compound, are thought to be mediated through multiple signaling pathways. Based on studies of related molecules like Tenuifolin and Tenuigenin, a key mechanism involves the modulation of inflammatory and antioxidant responses.[5][6][7]
Caption: Putative neuroprotective signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Fingerprint of Polygala tenuifolia by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural elucidation and anti-neuroinflammatory activity of Polygala tenuifolia polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural elucidation of a pectin from roots of Polygala tenuifolia and its neuritogenesis inducing activity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tenuifoliose A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a bioactive oligosaccharide ester found in the roots of Polygala tenuifolia Willd. (Polygalaceae). This plant, known as Yuan Zhi in traditional Chinese medicine, has been historically used for its cognitive-enhancing and neuroprotective effects. Modern research suggests that oligosaccharide esters, including this compound, are key contributors to these pharmacological activities, showing potential in the treatment of neurodegenerative diseases and depression. Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.
This document provides detailed application notes and protocols for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Principle
The quantification of this compound is achieved by UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique involves three main steps:
-
Chromatographic Separation: UPLC provides high-resolution separation of this compound from other components in the sample matrix on a reversed-phase C18 column.
-
Ionization: The separated analyte is ionized using an electrospray ionization (ESI) source, typically in negative ion mode, to generate deprotonated molecules ([M-H]^-).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer selectively monitors a specific precursor-to-product ion transition for this compound. This high selectivity minimizes interference from matrix components, allowing for accurate quantification.
Experimental Protocols
Sample Preparation
3.1.1. Plant Material (Roots of Polygala tenuifolia)
-
Grinding: Grind the dried roots of Polygala tenuifolia into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 20 mL of 50% ethanol.
-
Perform reflux extraction for 30 minutes. Repeat the extraction two more times with 15 mL of 50% ethanol each time.
-
Alternatively, perform ultrasonic-assisted extraction at room temperature for 30 minutes for each extraction cycle.
-
-
Filtration and Concentration:
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined filtrate under reduced pressure at 50°C using a rotary evaporator.
-
Dry the concentrated extract completely in a vacuum oven.
-
-
Sample Solution Preparation:
-
Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
3.1.2. Biological Matrices (e.g., Rat Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (containing an internal standard, if available).
-
Vortex the mixture for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 10 mM ammonium acetate).
-
Vortex for 1 minute.
-
-
Final Centrifugation and Injection:
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
-
UPLC-MS/MS Method
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions (Adapted from a method for related oligosaccharide esters[1])
| Parameter | Value |
| Column | Thermo Hypersil Gold C18 (3.0 x 100 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-3.5 min, 5-85% B; 3.5-4.0 min, 85% B; 4.0-4.1 min, 85-5% B; 4.1-5.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Collision Gas | Argon |
MRM Transitions (Hypothetical - requires optimization with this compound standard)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Note: The specific m/z transitions, cone voltage, and collision energy for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer.
Method Validation
A full method validation should be performed according to ICH guidelines, including the following parameters:
-
Linearity: Analyze a series of calibration standards at a minimum of five concentrations. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should typically be <15%.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies of spiked samples. The recovery should typically be within 85-115%.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Stability: Evaluate the stability of the analyte in the sample matrix under different storage and processing conditions.
Data Presentation
Quantitative Data for Oligosaccharide Esters in Polygala tenuifolia
The following table summarizes the validation parameters for the quantification of several oligosaccharide esters structurally related to this compound in rat plasma, which can serve as a reference for the expected performance of a validated method for this compound.[1]
| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Sibiricose A5 | 2.5 - 2500 | 2.5 |
| Sibiricose A6 | 2.5 - 2500 | 2.5 |
| 3,6'-Disinapoyl sucrose | 1.0 - 1000 | 1.0 |
| Tenuifoliside A | 1.0 - 1000 | 1.0 |
Pharmacokinetic Parameters of Oligosaccharide Esters in Rats
The following table presents the absolute bioavailability of several oligosaccharide esters after oral administration of Polygala tenuifolia extract to rats.[1]
| Compound | Absolute Bioavailability (%) |
| Sibiricose A5 | 3.25 |
| Sibiricose A6 | 2.95 |
| 3,6'-Disinapoyl sucrose | 2.36 |
| Tenuifoliside A | 1.17 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
References
Application Notes and Protocols for Cell-Based Assay Development for Tenuifoliose A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a natural compound of significant interest for its potential therapeutic applications. While direct studies on this compound are emerging, evidence from related compounds isolated from Polygala tenuifolia, such as Tenuifoliose B and Tenuigenin, strongly suggests potent neuroprotective and anti-inflammatory activities.[1][2] Tenuigenin, a major bioactive component of Polygala tenuifolia, has been shown to improve memory and cognitive function, exhibit neuroprotective effects against oxidative stress, and reduce tau hyperphosphorylation.[3] Furthermore, extracts from related botanicals have demonstrated the ability to modulate key inflammatory pathways, including TNF-α, NF-κB, interleukins, and COX-2.[4]
These findings provide a strong rationale for investigating the bioactivity of this compound. This document provides detailed application notes and experimental protocols for a panel of cell-based assays designed to elucidate the neuroprotective and anti-inflammatory potential of this compound. The assays are designed to be robust, reproducible, and suitable for medium- to high-throughput screening, making them ideal for drug discovery and development programs.
I. Neuroprotective Activity of this compound
Neurodegenerative diseases are often characterized by neuronal cell death, oxidative stress, and inflammation. The following assays are designed to assess the potential of this compound to protect neuronal cells from common stressors.
Assessment of Neuroprotection against Oxidative Stress
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y (human neuroblastoma cell line) or PC12 (rat pheochromocytoma cell line).
Stress Inducer: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ (final concentration 100 µM) or 6-OHDA (final concentration 50 µM) to the wells (except for the untreated control wells) and incubate for another 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Untreated Control | - | 100 | |
| Vehicle Control + H₂O₂ | - | ||
| This compound + H₂O₂ | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control + H₂O₂ | (e.g., 1 mM NAC) |
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of this compound.
Evaluation of Apoptosis Inhibition
Objective: To investigate whether the neuroprotective effect of this compound is mediated through the inhibition of apoptosis.
Assay: Caspase-3/7 Activity Assay.
Experimental Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
Caspase-3/7 Assay:
-
After the 24-hour incubation with the stressor, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Normalize the luminescence signal to the cell number (can be done in parallel with a viability assay like CellTiter-Glo®).
Data Presentation:
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Caspase-3/7 Activity (Fold Change) |
| Untreated Control | - | 1.0 | |
| Vehicle Control + H₂O₂ | - | ||
| This compound + H₂O₂ | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control + H₂O₂ | (e.g., 10 µM Z-VAD-FMK) |
Signaling Pathway for Oxidative Stress-Induced Apoptosis
Caption: Potential mechanism of this compound in inhibiting oxidative stress-induced apoptosis.
II. Anti-inflammatory Activity of this compound
Chronic inflammation is a key pathological feature of many diseases. The following assays will evaluate the potential of this compound to suppress inflammatory responses in relevant cell models.
Inhibition of Nitric Oxide (NO) Production
Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line).
Inducer: Lipopolysaccharide (LPS).
Experimental Protocol: Griess Assay for Nitrite
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) |
| Untreated Control | - | ||
| LPS Only | - | ||
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control + LPS | (e.g., 10 µM L-NAME) |
Modulation of Pro-inflammatory Cytokine Production
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Follow steps 1-3 from the Griess Assay protocol.
-
Collect Supernatant: After the 24-hour incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA:
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocols for the specific ELISA kits.
-
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve generated for each assay.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | - | ||
| LPS Only | - | ||
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control + LPS | (e.g., 10 µM Dexamethasone) |
Signaling Pathway for LPS-Induced Inflammation
Caption: Potential mechanism of this compound in suppressing LPS-induced inflammation.
Conclusion
The described cell-based assays provide a comprehensive framework for the initial characterization of the neuroprotective and anti-inflammatory activities of this compound. Positive results from these assays would warrant further investigation into the specific molecular mechanisms of action and progression into more complex in vitro and in vivo models for drug development. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and the properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Neurobiological effects of tenuigenin and the opportunity of it's using in the therapy of Alzheimer's and Parkinson's diseases (literature review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of tenuigenin on neurobehavior, oxidative stress, and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asphodelus tenuifolius extracts arrested inflammation and arthritis through modulation of TNF-α, NF-κB, ILs, and COX-2 activities in in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenuifoliose A and Polygala tenuifolia Extracts in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on Tenuifoliose A is limited in publicly available literature, it is understood to be a constituent of the medicinal plant Polygala tenuifolia. This plant, also known as Yuan Zhi, has a long history in traditional Chinese medicine for treating cognitive ailments. Modern preclinical research has focused on various extracts and isolated compounds from Polygala tenuifolia for their neuroprotective potential in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
These application notes and protocols are based on the existing research on Polygala tenuifolia extracts and its major bioactive components, including tenuigenin, tenuifolin, and various saponins. It is presumed that this compound is a component of the extracts discussed herein, and these protocols provide a framework for its investigation. The methodologies detailed below are designed to guide researchers in studying the efficacy and mechanisms of these compounds in relevant animal models.
Data Presentation: Quantitative Effects of Polygala tenuifolia Extracts and Constituents
The following tables summarize quantitative data from studies administering Polygala tenuifolia extracts and its active compounds in animal models of neurodegeneration.
Table 1: Effects on Cognitive Function in Alzheimer's Disease Models
| Animal Model | Compound/Extract | Dosage & Administration | Duration | Key Behavioral Test | Results |
| Scopolamine-induced amnesia in mice | Aerial parts of P. tenuifolia (APT) | 25, 50, 100 mg/kg (oral) | 14 days | Morris Water Maze | Dose-dependent decrease in escape latency and increase in target quadrant crossings.[1] |
| Scopolamine-induced amnesia in rats | BT-11 (P. tenuifolia extract) | 10 mg/kg (i.p.) | Not specified | Passive Avoidance Test | Significant reversal of scopolamine-induced cognitive impairment.[2][3] |
| D-galactose-induced aging in rats | Onjisaponin B | 10, 20 mg/kg (p.o.) | 28 days | Morris Water Maze | Significant attenuation of cognitive deficits.[4] |
| STZ-induced sporadic Alzheimer's in rats | Tenuigenin | 2, 4, 8 mg/kg | 28 days | Morris Water Maze | Significant improvement in cognitive damage.[5] |
| Aβ25-35-induced toxicity in mice | Tenuifolin | Not specified | Not specified | Not specified | Alleviated cognitive deficits.[6] |
Table 2: Effects on Motor Function in Parkinson's Disease Models
| Animal Model | Compound/Extract | Dosage & Administration | Duration | Key Behavioral Test | Results |
| MPTP-induced Parkinson's in mice | Onjisaponin B | 20, 40 mg/kg | Not specified | Rotarod Test | Prevention of motor impairment.[4] |
Table 3: Biochemical and Cellular Effects in Neurodegeneration Models
| Animal Model/Cell Line | Compound/Extract | Dosage | Key Biomarkers | Results |
| Scopolamine-induced amnesia in mice | Aerial parts of P. tenuifolia (APT) | 25, 50, 100 mg/kg | AChE, ChAT, BDNF, IL-1β | Decreased AChE, increased ChAT and BDNF, decreased IL-1β.[1] |
| Rat primary cortical neurons | BT-11 (P. tenuifolia extract) | 0.5, 3, 5 µg/ml | Cell viability (vs. Glu, Aβ, CT toxicity) | Significantly reduced glutamate, Aβ, and CT105-induced cell death.[2][3] |
| STZ-induced sporadic Alzheimer's in rats | Tenuigenin | 2, 4, 8 mg/kg | SOD, GSH-Px, MDA, Tau hyperphosphorylation | Increased SOD and GSH-Px, decreased MDA and tau hyperphosphorylation.[5] |
| MPTP-induced Parkinson's in mice | Onjisaponin B | 20, 40 mg/kg | TNF-α, IL-1β, IL-6, SOD, MDA | Reduced inflammatory cytokines and MDA, increased SOD activity.[4] |
| Aβ25-35-treated SH-SY5Y cells | Tenuifolin | Not specified | BACE1, LC3 II, Beclin 1 | Decreased BACE1, increased autophagy markers.[7] |
Experimental Protocols
Protocol 1: Induction of Alzheimer's Disease-like Pathology using Scopolamine
This protocol describes the induction of cognitive impairment in rodents using scopolamine, a muscarinic receptor antagonist, which disrupts cholinergic neurotransmission, mimicking a key aspect of Alzheimer's disease.
-
Animal Model: Male ICR mice or Sprague-Dawley rats.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Drug Preparation:
-
Test Compound: Prepare suspensions or solutions of Polygala tenuifolia extract or isolated compounds (e.g., this compound) in a suitable vehicle (e.g., distilled water, saline with 0.5% Tween 80).
-
Scopolamine: Dissolve scopolamine hydrobromide in sterile saline.
-
-
Administration:
-
Administer the test compound orally (p.o.) or intraperitoneally (i.p.) daily for 14-28 consecutive days.
-
From day 8 or later, 30 minutes after the administration of the test compound, inject scopolamine (1-2 mg/kg, i.p.) to induce amnesia.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the Morris Water Maze or Passive Avoidance Test 30-60 minutes after the final scopolamine injection.
-
Morris Water Maze:
-
Train the animals to find a hidden platform in a circular pool of water for 4-5 consecutive days.
-
On the final day, remove the platform and record the time spent in the target quadrant and the number of crossings over the former platform location.
-
-
Passive Avoidance Test:
-
Place the animal in a brightly lit compartment of a two-chambered box.
-
When the animal enters the dark compartment, deliver a mild foot shock.
-
24 hours later, return the animal to the lit compartment and measure the latency to enter the dark compartment.
-
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Homogenize the tissue and perform ELISAs or Western blotting to measure levels of acetylcholine (ACh), acetylcholinesterase (AChE), choline acetyltransferase (ChAT), brain-derived neurotrophic factor (BDNF), and inflammatory markers (e.g., IL-1β, TNF-α).
-
Protocol 2: Induction of Parkinson's Disease-like Pathology using MPTP
This protocol details the use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration in mice, a widely used model for Parkinson's disease.
-
Animal Model: Male C57BL/6 mice.
-
Acclimatization: As described in Protocol 1.
-
Drug Preparation:
-
Test Compound: Prepare as described in Protocol 1.
-
MPTP: Dissolve MPTP hydrochloride in sterile saline.
-
-
Administration:
-
Administer the test compound (e.g., Onjisaponin B at 20 or 40 mg/kg) for a predefined period before and/or during MPTP administration.
-
Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 4-5 consecutive days.
-
-
Behavioral Testing:
-
Perform motor function tests such as the Rotarod test or Pole test before and after the MPTP treatment period.
-
Rotarod Test: Place the mice on a rotating rod with accelerating speed and record the latency to fall.
-
Pole Test: Place the mouse head-up on top of a vertical pole and record the time to turn downwards and descend.
-
-
Neurochemical and Histological Analysis:
-
Euthanize the animals and collect brain tissue (substantia nigra and striatum).
-
Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Assess neuroinflammation by staining for microglial (Iba1) and astrocyte (GFAP) markers.
-
Signaling Pathways and Mechanisms of Action
Extracts and active compounds from Polygala tenuifolia exert their neuroprotective effects through multiple signaling pathways.
Diagram 1: Neuroprotective Signaling Pathways of Polygala tenuifolia Constituents
Caption: Key signaling pathways modulated by Polygala tenuifolia constituents.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of neuroprotective compounds.
Conclusion
The extracts and active compounds derived from Polygala tenuifolia demonstrate significant potential as neuroprotective agents in preclinical models of neurodegenerative diseases. While direct evidence for this compound is currently sparse, the broader research on this plant provides a strong foundation for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic efficacy and underlying mechanisms of these natural products, paving the way for the development of novel treatments for neurodegenerative disorders. Further studies are warranted to isolate and characterize this compound and evaluate its specific contribution to the neuroprotective effects of Polygala tenuifolia.
References
- 1. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Onjisaponin B prevents cognitive impairment in a rat model of D-galactose-induced aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of tenuigenin on neurobehavior, oxidative stress, and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Onjisaponin B (OB) is Neuroprotective During Cognitive Loss Through Immune-mediated and SIRT1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Tenuifoliose A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Tenuifoliose A, an oligosaccharide, using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific, published HPLC method for this compound, this protocol is a generalized method adapted from established techniques for oligosaccharide analysis.
Introduction
This compound is a complex oligosaccharide identified in medicinal plants such as Polygala tenuifolia.[1][2] As a carbohydrate, it lacks a significant UV-absorbing chromophore, which presents a challenge for detection using standard UV-Vis detectors in HPLC. This application note describes a robust HPLC method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector for the sensitive and reliable quantification of this compound. An alternative method involving pre-column derivatization for fluorescence detection is also discussed for applications requiring higher sensitivity.
Experimental Protocols
Primary Method: HILIC-ELSD/RI
This method is suitable for the direct analysis of this compound without derivatization.
2.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample dissolution
2.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
2.1.3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Deionized Water |
| Gradient | 85% A to 65% A over 20 minutes, then re-equilibrate at 85% A for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min |
| RI Detector | Internal Temperature: 35°C |
2.1.4. Sample Preparation
-
Standard Solutions: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (85:15 Acetonitrile:Water).
-
Sample Extraction (from plant material):
-
Weigh 1.0 g of powdered plant material.
-
Add 20 mL of 70% methanol.
-
Sonication for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
Alternative Method: Pre-column Derivatization with Fluorescence Detection
This method offers enhanced sensitivity. A common derivatizing agent for oligosaccharides is 2-aminobenzamide (2-AB).
2.2.1. Derivatization Protocol
-
Dry down an appropriate amount of the sample or standard.
-
Add the 2-AB labeling solution (a mixture of 2-aminobenzamide and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solution).
-
Incubate at 65°C for 2 hours.
-
Clean up the labeled sample to remove excess reagent using a suitable solid-phase extraction (SPE) cartridge.
-
Reconstitute the labeled sample in the initial mobile phase.
2.2.2. Chromatographic Conditions (for 2-AB labeled this compound)
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm |
Data Presentation: Method Validation Summary
The following tables represent the expected performance characteristics of a validated HPLC method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | < 2.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linear Range (µg/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Precision
| Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC | < 2.0% | < 3.0% |
| Mid QC | < 2.0% | < 3.0% |
| High QC | < 2.0% | < 3.0% |
Table 4: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 98.0 - 102.0 | < 2.0% |
| 100% | 98.0 - 102.0 | < 2.0% |
| 120% | 98.0 - 102.0 | < 2.0% |
Table 5: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| LOD | ~1 |
| LOQ | ~3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Tenuifoliose A Analogs from Polygala tenuifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a complex oligosaccharide ester isolated from the roots of Polygala tenuifolia. While direct synthesis and derivatization of this compound are not extensively reported, significant research has focused on other bioactive components from the same plant, primarily triterpenoid saponins and other oligosaccharide esters. These compounds exhibit potent neuroprotective and anti-inflammatory activities, making them promising candidates for drug development, particularly for neurodegenerative diseases. This document provides an overview of the structure-activity relationships (SAR) of these related compounds, detailed protocols for their isolation and biological evaluation, and insights into their mechanisms of action. The focus will be on the more extensively studied bioactive compounds from Polygala tenuifolia, offering a practical guide for researchers entering this field.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on synthetic derivatives are limited, analysis of the naturally occurring saponins and oligosaccharide esters from Polygala tenuifolia provides valuable insights into the structural features crucial for their biological activity.
Triterpenoid Saponins (e.g., Onjisaponins, Tenuifolin):
The neuroprotective and anti-inflammatory activities of these saponins are influenced by the nature and position of substituent groups on the triterpenoid core and the attached sugar moieties. For instance, the glycosylation pattern and the presence of specific functional groups on the sapogenin skeleton are critical for activity. Studies on various triterpenoid saponins have shown that modifications to the sugar chain can significantly impact their hemolytic activity, a key consideration for toxicity.[1] The presence of polar groups, such as a carboxyl group at position 28 and hydroxyl groups at specific positions on the aglycone, can enhance certain biological effects.[1]
Oligosaccharide Esters (e.g., Tenuifolisides, 3,6'-disinapoyl sucrose):
These molecules consist of a sucrose core esterified with various phenolic acids, such as sinapic acid. Their antioxidant and neuroprotective effects are well-documented.[2] The ester linkages and the nature of the aromatic acid moieties are believed to be key determinants of their activity. For example, 3,6'-disinapoyl sucrose (DISS) has demonstrated significant antioxidant and neuroprotective properties.[2]
Data Presentation: Biological Activities of Bioactive Compounds from Polygala tenuifolia
The following tables summarize the quantitative data on the biological activities of key compounds isolated from Polygala tenuifolia.
| Compound | Assay | Target/Cell Line | Activity (IC50 / % Inhibition) | Reference |
| Phenolic Glycosides & Saponins | Anti-inflammatory | LPS-stimulated Bone Marrow-Derived Dendritic Cells | Inhibition of IL-12 p40, IL-6, and TNF-α production (IC50 values ranging from 0.08 ± 0.01 to 21.05 ± 0.40 μM for various compounds) | [3][4] |
| Onjisaponins V-Z, Vg | Neuroprotection | PC12 cells (glutamate and serum deficiency-induced neurotoxicity) | Significant neuroprotective effects at 10⁻⁵ mol/L | [5] |
| Tenuifolin | Anti-inflammatory | Aβ₄₂ oligomer-induced microglia | Reduction in the release of TNF-α, IL-6, and IL-1β | [3] |
| Senegenin | Neuroprotection | Aβ₁-₄₂-induced AD model | Reduction in GSK-3β and CDK-5 expression | [6] |
| Tenuifoliside A | Neuroprotection | C6 glioma cells | Increased levels of phospho-ERK and phospho-Akt | [7] |
Experimental Protocols
Protocol 1: Isolation and Purification of Triterpenoid Saponins and Oligosaccharide Esters from Polygala tenuifolia
This protocol describes a general method for the bioassay-guided fractionation of bioactive compounds from the roots of Polygala tenuifolia.
Workflow Diagram:
Caption: Workflow for the isolation of bioactive compounds.
Methodology:
-
Extraction: The dried and powdered roots of Polygala tenuifolia are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the bioactive compounds.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to remove less polar compounds. The aqueous layer, containing the more polar saponins and oligosaccharide esters, is retained.
-
Column Chromatography: The aqueous extract is subjected to column chromatography on a macroporous resin. A stepwise elution gradient of water and ethanol (e.g., 100% H₂O, 30% EtOH, 60% EtOH, 95% EtOH) is used to separate the compounds based on polarity.
-
Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., neuroprotection in PC12 cells, inhibition of nitric oxide production in RAW 264.7 macrophages).
-
Purification of Active Fractions: The fractions exhibiting the highest activity are further purified using a combination of silica gel chromatography, octadecylsilane (ODS) column chromatography, and high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (MS).
Protocol 2: In Vitro Neuroprotection Assay using PC12 Cells
This protocol assesses the ability of test compounds to protect neuronal-like PC12 cells from glutamate-induced neurotoxicity.
Workflow Diagram:
Caption: Workflow for the in vitro neuroprotection assay.
Methodology:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated with the compounds for 24 hours.
-
Induction of Neurotoxicity: After pre-incubation, glutamate is added to the wells to a final concentration of 5 mM to induce neurotoxicity. A set of wells without glutamate serves as a negative control, and a set with glutamate but without the test compound serves as a positive control.
-
Incubation: The plates are incubated for another 24 hours.
-
MTT Assay: The culture medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the negative control.
Signaling Pathways
BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway
Tenuifoliside A has been shown to exert its neuroprotective effects by activating the BDNF/TrkB-ERK/PI3K-CREB signaling pathway.[7] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Caption: Tenuifoliside A-mediated neuroprotection pathway.
Anti-inflammatory Signaling Pathway
Bioactive compounds from Polygala tenuifolia, such as certain saponins and oligosaccharide esters, exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of pathways like the NF-κB and MAPK pathways.
Caption: Inhibition of inflammatory pathways by P. tenuifolia compounds.
Conclusion
While the direct synthesis of this compound derivatives remains an underexplored area, the rich phytochemistry of Polygala tenuifolia offers a plethora of bioactive saponins and oligosaccharide esters with significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. The protocols and data presented here provide a foundational resource for researchers to isolate, evaluate, and understand the mechanisms of action of these promising natural products. Future research focusing on the semi-synthesis and SAR of derivatives of these more abundant and well-characterized lead compounds could pave the way for the development of novel therapeutics.
References
- 1. Structure and hemolytic activity relationships of triterpenoid saponins and sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel luteolin derivatives as antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid saponins with neuroprotective effects from the roots of Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenuifoliose A Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A, a complex oligosaccharide ester isolated from the roots of Polygala tenuifolia, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroprotection and cognitive enhancement. As with any potential drug candidate, a thorough understanding of its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical formulations. This document provides a comprehensive protocol for the stability testing of this compound, encompassing forced degradation studies, analytical method validation, and functional stability assessment.
The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances.[1][2][3][4][5] It is designed to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and establish a validated stability-indicating analytical method.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing a robust stability testing protocol.
| Property | Value | Reference |
| Molecular Formula | C62H76O35 | --INVALID-LINK-- |
| Molecular Weight | 1381.2 g/mol | --INVALID-LINK-- |
| Description | Oligosaccharide | --INVALID-LINK-- |
| Source | Polygala tenuifolia, Polygala sibirica | --INVALID-LINK-- |
Experimental Protocols
Forced Degradation (Stress Testing)
Forced degradation studies are performed to accelerate the degradation of this compound under conditions more severe than accelerated stability testing. This helps to identify potential degradation products and pathways.
3.1.1. Preparation of this compound Stock Solution:
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
3.1.2. Stress Conditions:
Subject the this compound stock solution to the following stress conditions in parallel:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl) and heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH) and heat at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H2O2) and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose the solid this compound powder and the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
3.1.3. Sample Analysis:
After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the validated UPLC-MS/MS method described below.
Stability-Indicating Analytical Method: UPLC-MS/MS
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of this compound and its degradation products. The following method is adapted from established procedures for similar compounds from Polygala tenuifolia.
3.2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2.2. Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound (e.g., [M+H]+ or [M-H]-) |
| Product Ion (m/z) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
3.2.3. Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Functional Stability Assessment: PI3K/Akt Signaling Pathway Assay
To assess the functional stability of this compound, a cell-based assay targeting a relevant biological pathway is recommended. Extracts from Polygala tenuifolia and related compounds have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and neuroprotection.[6][7][8]
3.3.1. Cell Culture:
Maintain a suitable neuronal cell line (e.g., SH-SY5Y or PC-12 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
3.3.2. Experimental Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Induce cellular stress using a known neurotoxic agent (e.g., 6-hydroxydopamine or amyloid-beta peptide).
-
Treat the stressed cells with fresh this compound (positive control) and samples of this compound that have undergone forced degradation.
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and collect the protein extracts.
-
Determine the levels of total and phosphorylated Akt (p-Akt) using a commercially available ELISA kit or by Western blotting.
3.3.3. Data Analysis:
Compare the ability of the stressed this compound samples to preserve the levels of p-Akt relative to the fresh sample. A significant decrease in the ability to maintain p-Akt levels would indicate a loss of functional stability.
Data Presentation
Summarize all quantitative data from the forced degradation and stability studies in the following tables.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 2 h | |||
| 4 h | ||||
| 8 h | ||||
| 24 h | ||||
| 0.1 M NaOH, 60°C | 2 h | |||
| 4 h | ||||
| 8 h | ||||
| 24 h | ||||
| 3% H2O2, RT | 2 h | |||
| 4 h | ||||
| 8 h | ||||
| 24 h | ||||
| 80°C (Solid) | 24 h | |||
| 48 h | ||||
| 72 h | ||||
| 60°C (Solution) | 24 h | |||
| 48 h | ||||
| 72 h | ||||
| Photostability | 1.2 million lux h |
Table 2: Long-Term Stability of this compound (Example)
| Storage Condition | Time Point (Months) | This compound Assay (%) | Total Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability testing.
PI3K/Akt Signaling Pathway
Caption: this compound and the PI3K/Akt signaling pathway.
Conclusion
This comprehensive protocol provides a robust framework for assessing the stability of this compound. By combining forced degradation studies with a validated stability-indicating UPLC-MS/MS method and a relevant functional assay, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. The data generated will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf life, and ensuring the overall quality, safety, and efficacy of this compound-based therapeutics.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. Polygala tenuifolia: a source for anti-Alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnolia Officinalis Alcohol Extract Alleviates the Intestinal Injury Induced by Polygala Tenuifolia Through Regulating the PI3K/AKT/NF-κB Signaling Pathway and Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenuifoliose A in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tenuifoliose A and its related compounds, Tenuifolin and Tenuigenin, in neuroprotective research. This compound is a saponin extracted from the root of Polygala tenuifolia, a plant long used in traditional Chinese medicine to improve cognitive function.[1] Emerging research highlights its potential in mitigating neuronal damage associated with neurodegenerative diseases by targeting key pathological pathways, including neuroinflammation, oxidative stress, and apoptosis.
Mechanism of Action
This compound and its derivatives exert neuroprotective effects through multiple mechanisms. The primary pathways identified in preclinical studies include the attenuation of neuroinflammation and the reduction of oxidative stress.
Anti-Neuroinflammatory Effects:
This compound has been shown to suppress neuroinflammation, a critical factor in the pathogenesis of diseases like Alzheimer's.[2] It achieves this primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In microglia, the brain's resident immune cells, this compound can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2] This action helps to protect neurons from the toxic inflammatory environment created by activated microglia.[2]
Anti-Oxidative Stress Effects:
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders.[3][4] this compound demonstrates significant anti-oxidative properties.[1] It can reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the hippocampus.[1] By scavenging free radicals and bolstering the cellular antioxidant defense system, this compound protects neurons from oxidative damage.[1]
Applications in Neuroprotective Studies
This compound has been investigated in various models of neurodegenerative diseases, primarily focusing on Alzheimer's disease.
Alzheimer's Disease (AD) Models:
-
In Vitro: In studies using BV2 microglial cells, pretreatment with Tenuifolin (a related compound) inhibited the release of pro-inflammatory cytokines induced by amyloid-β42 (Aβ42) oligomers.[2] It also protected SH-SY5Y neuronal cells from the toxicity of conditioned media from Aβ42-exposed microglia.[2]
-
In Vivo: In a rat model of sporadic AD induced by intracerebroventricular injection of streptozotocin (STZ), daily treatment with Tenuigenin (another related compound) significantly improved cognitive deficits, as assessed by the Morris water maze test.[1] The treatment also reduced tau hyperphosphorylation in the hippocampus and protected hippocampal neurons.[1]
Other Potential Applications:
The neuroprotective effects of this compound, particularly its anti-inflammatory and anti-oxidative properties, suggest its potential utility in other neurodegenerative conditions like Parkinson's disease and ischemic stroke, although further research is needed in these areas.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key neuroprotective studies involving this compound and its derivatives.
Table 1: In Vitro Effects of Tenuifolin on Aβ42-Induced Neuroinflammation
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| TNF-α Release | BV2 microglia | Tenuifolin + Aβ42 | 10, 20, 40 µM | Dose-dependent inhibition of Aβ42-induced release | [2] |
| IL-1β Release | BV2 microglia | Tenuifolin + Aβ42 | 10, 20, 40 µM | Dose-dependent inhibition of Aβ42-induced release | [2] |
| IL-6 Release | BV2 microglia | Tenuifolin + Aβ42 | 10, 20, 40 µM | Dose-dependent inhibition of Aβ42-induced release | [2] |
| Nitric Oxide (NO) Production | BV2 microglia | Tenuifolin + Aβ42 | 10, 20, 40 µM | Alleviated NO-induced oxidative stress | [2] |
| Cell Viability | SH-SY5Y neurons | Conditioned media from Tenuifolin + Aβ42 treated BV2 cells | 10, 20, 40 µM | Protected against toxicity |[2] |
Table 2: In Vivo Effects of Tenuigenin in a Rat Model of Sporadic AD
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
|---|---|---|---|---|---|
| Escape Latency (Morris Water Maze) | STZ-induced rats | Tenuigenin | 2, 4, 8 mg/kg/day | Significant improvement in learning and memory | [1] |
| Time in Target Quadrant (Morris Water Maze) | STZ-induced rats | Tenuigenin | 2, 4, 8 mg/kg/day | Markedly increased time spent in the target quadrant | [1] |
| Malondialdehyde (MDA) Levels | Hippocampus of STZ-induced rats | Tenuigenin | 2, 4, 8 mg/kg/day | Markedly reduced levels | [1] |
| Superoxide Dismutase (SOD) Activity | Hippocampus of STZ-induced rats | Tenuigenin | 2, 4, 8 mg/kg/day | Significantly increased activity | [1] |
| Glutathione Peroxidase (GSH-Px) Activity | Hippocampus of STZ-induced rats | Tenuigenin | 2, 4, 8 mg/kg/day | Significantly increased activity | [1] |
| Tau Hyperphosphorylation | Hippocampus of STZ-induced rats | Tenuigenin | 2, 4, 8 mg/kg/day | Decreased hyperphosphorylation |[1] |
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Assay
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on microglia exposed to Aβ42 oligomers.
Materials:
-
BV2 microglial cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Aβ42 peptide
-
Sterile, endotoxin-free water
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Griess reagent for NO assay
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO2.
-
Aβ42 Oligomer Preparation: Dissolve Aβ42 peptide in sterile water to a concentration of 1 mM. Incubate at 4°C for 24 hours to allow for oligomer formation.
-
Cell Plating: Seed BV2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.
-
Following pre-treatment, add Aβ42 oligomers to a final concentration of 10 µM and incubate for 24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant, following the manufacturer's instructions.
-
Nitric Oxide Assay: Measure the accumulation of nitrite in the supernatant as an indicator of NO production using the Griess reagent.
Protocol 2: In Vivo Assessment of Neuroprotection in an AD Model
This protocol describes the evaluation of this compound's neuroprotective effects in a rat model of sporadic Alzheimer's disease induced by STZ.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
This compound
-
Morris water maze apparatus
-
Assay kits for MDA, SOD, and GSH-Px
-
Antibodies for total tau and phosphorylated tau for Western blotting
Procedure:
-
Animal Model Induction:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Administer STZ (3 mg/kg) via intracerebroventricular (ICV) injection on day 1 and day 3.
-
-
Drug Administration:
-
Begin daily oral gavage of this compound (at doses of 2, 4, and 8 mg/kg) or vehicle on day 1 and continue for 28 days.
-
-
Behavioral Testing (Morris Water Maze):
-
From day 22 to day 27, conduct the Morris water maze test to assess spatial learning and memory.
-
Record the escape latency to find the hidden platform and the time spent in the target quadrant during the probe trial.
-
-
Tissue Collection and Analysis:
-
On day 28, euthanize the animals and dissect the hippocampus.
-
Homogenize the hippocampal tissue for biochemical assays to measure MDA levels and SOD and GSH-Px activities.
-
Perform Western blot analysis on hippocampal lysates to determine the levels of tau hyperphosphorylation.
-
These protocols provide a foundation for investigating the neuroprotective properties of this compound. Researchers should optimize concentrations, time points, and specific assay conditions based on their experimental setup and objectives. The promising results from preclinical studies warrant further investigation into this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Neuroprotective effects of tenuigenin on neurobehavior, oxidative stress, and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Neurobiological effects of tenuigenin and the opportunity of it's using in the therapy of Alzheimer's and Parkinson's diseases (literature review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Tenuifoliose A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A is a novel natural product with therapeutic potential. This document provides a comprehensive experimental framework for researchers to assess its efficacy, focusing on its potential neuroprotective and anti-inflammatory properties. The following protocols and application notes are designed to guide the user through a logical, stepwise preclinical evaluation, from initial in vitro screening to more complex cell-based assays. While specific data for this compound is not yet established, this guide provides the necessary methodologies to generate robust and reliable data for its characterization.
Part 1: In Vitro Anti-Neuroinflammatory Activity
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[1] This section outlines protocols to determine if this compound can modulate inflammatory responses in glial cells, the primary immune cells of the central nervous system.[2]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Microglia
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation in microglial cells through the activation of Toll-like receptor 4 (TLR4).[2] This model is a standard method for screening compounds for anti-inflammatory activity.[3]
Experimental Protocol:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[2]
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
Induce inflammation by adding LPS (100 ng/mL) to the wells (except for the negative control group).[2]
-
-
Incubation: Incubate the cells for 24 hours.[2]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C for cytokine analysis.[2]
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Quantitative Data Presentation:
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | [Baseline Level] | [Baseline Level] | [Baseline Level] |
| LPS (100 ng/mL) | 0 | [Increased Level] | [Increased Level] | [Increased Level] |
| This compound + LPS | 1 | [Reduced Level] | [Reduced Level] | [Reduced Level] |
| This compound + LPS | 10 | [Further Reduced] | [Further Reduced] | [Further Reduced] |
| This compound + LPS | 100 | [Strongly Reduced] | [Strongly Reduced] | [Strongly Reduced] |
| Dexamethasone (10 µM) + LPS | - | [Positive Control] | [Positive Control] | [Positive Control] |
Note: This table presents hypothetical data to illustrate the expected outcome.
Quantification of Inflammatory Mediators
The collected supernatants can be analyzed for the presence of key pro-inflammatory cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol (ELISA):
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, adding detection antibody, and developing the colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.[2]
Part 2: In Vitro Neuroprotective Activity
This section describes experiments to evaluate the potential of this compound to protect neurons from damage induced by inflammatory mediators. A co-culture system of microglia and neurons is a valuable tool for this purpose.[3]
Microglia-Neuron Co-culture Model of Neurotoxicity
Activated microglia release neurotoxic factors that can induce neuronal cell death. This assay assesses whether this compound can protect neurons in this inflammatory environment.[3]
Experimental Protocol:
-
Neuron Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium with 10% FBS. Differentiate the cells by reducing FBS to 1% and adding 10 µM retinoic acid for 5-7 days.[2]
-
Co-culture Setup:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
In a separate plate, culture and treat BV-2 cells with LPS and this compound as described in section 1.1.
-
After 24 hours, collect the conditioned media from the BV-2 cells.
-
-
Neuronal Treatment: Add the conditioned media from the BV-2 cells to the differentiated SH-SY5Y neurons.[2]
-
Incubation: Incubate the neurons with the conditioned media for 24-48 hours.[2]
-
Assessment of Neuronal Viability: Determine neuronal viability using the MTT assay.
Quantitative Data Presentation:
Table 2: Neuroprotective Effect of this compound in a Microglia-Neuron Co-culture Model
| Conditioned Media from BV-2 cells treated with: | Neuronal Viability (% of Control) |
| Control (untreated BV-2) | 100% |
| LPS (100 ng/mL) | [Reduced Viability] |
| This compound (10 µM) + LPS | [Partially Restored Viability] |
| This compound (100 µM) + LPS | [Significantly Restored Viability] |
| Positive Control (e.g., known neuroprotective agent) + LPS | [Restored Viability] |
Note: This table presents hypothetical data to illustrate the expected outcome.
Part 3: In Vivo Anti-Inflammatory Activity
For a more comprehensive evaluation, in vivo models of inflammation are crucial. The carrageenan-induced paw edema model is a classic and widely used assay to screen for anti-inflammatory drugs.[4][5]
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.[4]
Experimental Protocol:
-
Animals: Use male Wistar rats (150-200g).
-
Grouping: Divide the animals into groups: Control (vehicle), this compound (different doses), and Positive Control (e.g., Indomethacin).
-
Drug Administration: Administer this compound or the control substance orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | [Maximal Edema] | 0% |
| This compound | 10 | [Reduced Edema] | [Calculated %] |
| This compound | 50 | [Further Reduced Edema] | [Calculated %] |
| This compound | 100 | [Significantly Reduced Edema] | [Calculated %] |
| Indomethacin | 10 | [Strongly Reduced Edema] | [Positive Control %] |
Note: This table presents hypothetical data to illustrate the expected outcome.
Visualizations
Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Measuring Tenuifoliose A Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliose A, a triterpenoid saponin extracted from the roots of Polygala tenuifolia, has garnered significant interest for its potential therapeutic effects, particularly its neuroprotective properties. A thorough understanding of its bioavailability is paramount for the development of effective oral dosage forms and for predicting its in vivo efficacy. This document provides detailed application notes and experimental protocols for the comprehensive assessment of this compound bioavailability, encompassing both in vivo pharmacokinetic analysis and in vitro intestinal permeability assays.
Data Presentation: Quantitative Bioavailability of this compound
The following table summarizes the key pharmacokinetic parameters of this compound (referred to as tenuifolin in the cited study) following intravenous and oral administration in rats. This data is essential for understanding the extent and rate of its absorption into the systemic circulation.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| C₀ (ng/mL) | 225.3 ± 45.8 | - |
| Cₘₐₓ (ng/mL) | - | 25.6 ± 8.7 |
| Tₘₐₓ (h) | - | 0.5 |
| AUC₀₋ₜ (ng·h/mL) | 158.7 ± 35.4 | 65.8 ± 18.2 |
| AUC₀₋∞ (ng·h/mL) | 165.4 ± 38.1 | 70.3 ± 20.1 |
| t₁₂ (h) | 1.8 ± 0.5 | 2.1 ± 0.6 |
| Absolute Oral Bioavailability (F%) | \multicolumn{2}{ | c |
Data extracted from a pharmacokinetic study in rats. The low absolute oral bioavailability suggests poor absorption from the gastrointestinal tract.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for determining the pharmacokinetic profile and absolute bioavailability of this compound in a rat model.
1.1. Animal Model
-
Species: Sprague-Dawley rats (male, 200-250 g)
-
Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12 h light/dark cycle) with free access to standard laboratory chow and water.
-
Acclimatization: At least one week prior to the experiment.
-
Fasting: Overnight fasting (12 hours) before drug administration, with free access to water.
1.2. Drug Administration
-
Intravenous (IV) Group: this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO, if necessary) is administered as a single bolus injection via the tail vein at a dose of 2 mg/kg.
-
Oral (PO) Group: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of 50 mg/kg.
1.3. Blood Sampling
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at the following time points:
-
IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
1.4. Sample Preparation and Analysis (LC-MS/MS)
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of methanol (containing an internal standard, e.g., ginsenoside Re). Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for quantification of this compound.
1.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, t₁₂, and clearance are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal drug absorption and identifying potential substrates for efflux transporters.
2.1. Cell Culture
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well or 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The culture medium should be changed every 2-3 days.
2.2. Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the Caco-2 monolayer using a voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.[1]
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer Yellow, a fluorescent marker that does not readily cross the cell monolayer. A low transport rate (<1%) indicates a tight monolayer.
2.3. Transport Experiment
-
Preparation: Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add this compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
2.4. Sample Analysis
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method as described in the in vivo protocol.
2.5. Data Analysis
-
Apparent Permeability Coefficient (Papp): Calculate the Papp value (in cm/s) using the following equation:
-
Papp = (dQ/dt) / (A × C₀)
-
dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Efflux Ratio (ER): Calculate the efflux ratio to determine if this compound is a substrate of efflux transporters like P-glycoprotein.[2]
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.[2]
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tenuifoliose A Yield from Polygala tenuifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tenuifoliose A from Polygala tenuifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Polygala tenuifolia?
A1: this compound is a triterpenoid saponin, a major bioactive compound found in the roots of Polygala tenuifolia (Yuan Zhi). It is of significant interest to the pharmaceutical industry due to its neuroprotective effects, including improving learning and memory, which makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease.[1][2][3]
Q2: Which part of the Polygala tenuifolia plant contains the highest concentration of this compound?
A2: The saponin components of Polygala tenuifolia are predominantly found in the roots. The concentration in the aboveground parts is significantly lower, typically only about one-fifth to one-quarter of that in the roots. Therefore, the roots are the primary material used for extraction.[4]
Q3: What are the most common methods for extracting this compound?
A3: The most common methods include traditional solvent-based techniques like reflux extraction and maceration, as well as modern methods such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[5][6] The choice of method depends on factors like desired efficiency, extraction time, and available equipment.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or a UV detector is a standard method for quantifying this compound. A specific HPLC method for "tenuifolin" (a closely related major saponin) uses a mobile phase of Methanol: 0.05% Phosphoric acid in H₂O (65:35) with detection at 202 nm.[7] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.
Q5: Are there any "green" extraction techniques for this compound?
A5: Yes, techniques like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are considered "green" alternatives.[8] They often require less solvent, shorter extraction times, and lower energy consumption compared to traditional methods.[2]
Experimental Protocols and Methodologies
Reflux Extraction Protocol
This method is a conventional and widely used technique for saponin extraction.
Materials and Equipment:
-
Dried and powdered roots of Polygala tenuifolia
-
Ethanol (50-70% aqueous solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Place 100g of dried Polygala tenuifolia root powder into a 2L round-bottom flask.
-
Add a 6 to 8-fold amount of 50-70% ethanol solution (e.g., 600-800 mL for 100g of powder).
-
Assemble the reflux apparatus with the flask in the heating mantle and the condenser attached vertically.
-
Heat the mixture to boiling and maintain a gentle reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to separate the solid residue from the liquid extract.
-
Repeat the extraction process on the residue two more times, combining all the liquid extracts.
-
Concentrate the combined extracts using a rotary evaporator to a smaller volume.
-
The resulting concentrated solution can then be taken for further purification.[9]
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes sound energy to enhance extraction efficiency and is often faster than traditional methods.
Materials and Equipment:
-
Dried and powdered roots of Polygala tenuifolia
-
Ethanol (60-70% aqueous solution)
-
Beaker or extraction vessel
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Place 10g of dried Polygala tenuifolia root powder into a 500mL beaker.
-
Add a 40-fold amount of 67% ethanol solution (400 mL).
-
Place the beaker in an ultrasonic bath or insert an ultrasonic probe.
-
Set the extraction temperature to 48°C.
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining fine particles.
-
The clarified extract is now ready for analysis or further processing.
Data Presentation: Comparison of Extraction Parameters
The following tables summarize optimized parameters for different extraction methods based on available literature. Note that data for UAE is for related active components from Polygala tenuifolia, and MAE data is for saponins from other plant sources, providing a starting point for optimization.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Active Components from Polygala tenuifolia [10][11][13]
| Parameter | Optimal Value |
| Extraction Time | 93 minutes |
| Liquid-to-Solid Ratio | 40 mL/g |
| Extraction Temperature | 48°C |
| Ethanol Concentration | 67% |
Table 2: Example Parameters for Reflux Extraction of Tenuifolin [9]
| Parameter | Example 1 | Example 2 |
| Ethanol Concentration | 70% | 50% |
| Solvent-to-Solid Ratio | 7:1 (v/w) | 6:1 (v/w) |
| Extraction Time | 2 hours | 2 hours |
| Number of Extractions | 3 | 3 |
| Final Yield | 2.51% | 2.04% |
| Purity | 91.8% | 90.5% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Incorrect Solvent Polarity: The solvent may not be optimal for this compound's polarity.- Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound fully.- Plant Material Variability: Saponin content can vary between different batches of plant material.[5] | - Optimize Solvent: Test different ethanol concentrations (e.g., 50%, 70%, 90%) to find the optimal polarity.- Adjust Parameters: Increase extraction time or temperature within reasonable limits. For UAE, optimal conditions are around 93 min and 48°C.[10][11][13] Prolonged high temperatures can degrade saponins.- Source High-Quality Material: Ensure the Polygala tenuifolia roots are of good quality and from a reliable source. |
| Co-extraction of Impurities (e.g., polysaccharides) | - High Solvent Polarity: Using highly polar solvents (e.g., high water content) can lead to the co-extraction of water-soluble compounds like polysaccharides. | - Solvent Partitioning: After initial extraction and concentration, perform a liquid-liquid extraction with a non-polar solvent (like n-butanol) to selectively extract the saponins, leaving more polar impurities in the aqueous phase.[14]- Precipitation: Add a certain volume of ethanol to the concentrated aqueous extract to precipitate polysaccharides. |
| Emulsification during Liquid-Liquid Extraction | - Presence of Surfactant-like Compounds: Saponins themselves have surfactant properties, which can lead to stable emulsions.- High Agitation Speed: Vigorous shaking or mixing can promote emulsion formation. | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.- Brine Wash: Add a saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Centrifugation: For small volumes, centrifugation can be effective in separating the layers. |
| Degradation of this compound | - High Temperatures: Saponins can be heat-labile and may degrade during prolonged heating in methods like reflux extraction.[15]- Extreme pH: Strong acidic or basic conditions can cause hydrolysis of the glycosidic bonds in the saponin structure. | - Use Milder Extraction Methods: Prefer UAE or MAE over prolonged reflux extraction, as they often use lower temperatures and shorter times.- Maintain Neutral pH: Unless a specific hydrolysis step is intended, maintain the pH of the extraction solvent close to neutral.- Store Extract Properly: Store the final extract at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and protected from light. |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Neuroprotective Signaling Pathways of Polygala tenuifolia Saponins
Caption: Key signaling pathways modulated by P. tenuifolia saponins.
References
- 1. Tenuifolin | CAS#:20183-47-5 | Chemsrc [chemsrc.com]
- 2. Tenuifolin, a saponin derived from Radix Polygalae, exhibits sleep-enhancing effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]
- 5. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. chemfaces.com [chemfaces.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
troubleshooting Tenuifoliose A solubility issues in vitro
Tenuifolin In Vitro Technical Support Center
This guide provides troubleshooting advice and detailed protocols for researchers working with Tenuifolin, focusing on overcoming common solubility challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Tenuifolin and why is its solubility a common issue?
A1: Tenuifolin is a saponin-derived compound extracted from the root of Polygala tenuifolia. It is investigated for its neuroprotective properties, including the potential to inhibit amyloid-β secretion.[1][2][3] Like many natural compounds, Tenuifolin is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media.[1] This can cause precipitation, leading to inaccurate dosing and inconsistent experimental results.
Q2: What is the recommended solvent for preparing Tenuifolin stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Tenuifolin and other poorly water-soluble compounds for in vitro use.[4][5][6] It is crucial to use a high-purity, sterile grade of DMSO to avoid cytotoxicity.[4]
Q3: My Tenuifolin solution precipitates after I add it to my cell culture medium. What's happening and how can I fix it?
A3: This is a common problem known as "fall-out" or precipitation. It occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is diluted into an aqueous environment (cell culture medium) where its solubility is much lower.
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% (v/v), and absolutely no higher than 1%, as higher concentrations can be toxic to cells and affect experimental outcomes.[4]
-
Use a Serial Dilution Strategy: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, prepare an intermediate dilution in the medium first. This gradual decrease in solvent concentration can help keep the compound in solution.[4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Tenuifolin stock can sometimes help improve solubility.[7] However, avoid repeated warming and cooling cycles.
-
Vortex During Dilution: When adding the Tenuifolin stock to the medium, vortex or gently swirl the medium to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can initiate precipitation.
-
Reduce the Final Concentration: It's possible that your target concentration of Tenuifolin is above its solubility limit in the final medium. You may need to perform a dose-response experiment to find the highest workable concentration that does not precipitate. Effective concentrations in some studies have been in the range of 0.5-2.0 µg/mL.[1][2][3]
Q4: How should I prepare and store Tenuifolin stock solutions to ensure stability?
A4: To maintain the integrity of your Tenuifolin stock, proper preparation and storage are essential.
-
Preparation: Always prepare stock solutions under sterile conditions (e.g., in a laminar flow hood).[4] Dissolve the weighed Tenuifolin powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-100 mM).[4][8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials).[4][8] Store these aliquots at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution.[4]
Quantitative Data: Tenuifolin Solubility
While specific quantitative solubility data for Tenuifolin is limited in public literature, its chemical nature as a saponin suggests solubility characteristics similar to other hydrophobic compounds. The following table provides a general guide.
| Solvent | Solubility | Notes |
| Water | Very Poor (reported as 0.036 mg/mL)[1] | Not recommended for primary stock solutions. |
| DMSO | Good to Excellent | Recommended solvent for high-concentration stock solutions.[4][6] |
| Ethanol | Moderate | Can be used, but DMSO is generally preferred for higher concentrations.[9][10] |
| Cell Culture Media | Poor | The final concentration is limited by the compound's aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tenuifolin Stock Solution in DMSO
Materials:
-
Tenuifolin powder (assume Molecular Weight ~900 g/mol for calculation purposes; always verify with your supplier)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade[4]
-
Sterile, amber microcentrifuge tubes or vials[8]
-
Calibrated scale
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Under a sterile laminar flow hood, weigh out 9 mg of Tenuifolin powder.
-
Add the powder to a sterile amber vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the Tenuifolin is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if needed.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[8]
Protocol 2: Preparation of a 10 µM Tenuifolin Working Solution in Cell Culture Medium
Materials:
-
10 mM Tenuifolin stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Thaw one aliquot of the 10 mM Tenuifolin stock solution at room temperature.
-
Prepare an Intermediate Dilution (100x): In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed sterile cell culture medium. This creates a 100 µM intermediate solution. Mix immediately by gentle inversion or flicking.
-
Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Gently swirl the medium during the addition to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO in this example is 0.1%, which is well-tolerated by most cell lines.[4] Use this freshly prepared working solution to treat your cells immediately.
Visualizations
Caption: Experimental workflow for preparing Tenuifolin solutions.
Caption: Simplified Tenuifolin signaling via NF-κB inhibition.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Tenuifoliose A Isolates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Tenuifoliose A, a triterpenoid saponin from Polygala tenuifolia.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and other saponins?
A1: The purification of this compound and other saponins presents several challenges due to their complex structures and physicochemical properties. Saponins are often present in complex mixtures with other closely related structures and similar polarities, making separation difficult. They are also known to have low UV absorbance, which can complicate detection during chromatographic purification. Additionally, saponins can be thermally and chemically labile, requiring mild extraction and purification conditions to avoid degradation. Their tendency to foam can also interfere with certain extraction techniques.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is typically necessary to achieve high purity. Common and effective techniques include:
-
Macroporous Resin Chromatography: Often used for initial enrichment of total saponins from the crude extract.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is particularly well-suited for separating compounds with similar polarities and avoids irreversible sample adsorption.[1][2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of individual saponins to achieve high purity.[3][4][5][6]
Q3: How can I detect this compound during purification if it has low UV absorbance?
A3: Due to the low UV absorbance of many saponins, alternative detection methods are often employed. An Evaporative Light Scattering Detector (ELSD) is a common choice as it is a universal detector that is not dependent on the chromophores of the analyte.[1][2] Mass Spectrometry (MS) can also be coupled with liquid chromatography (LC-MS) for both detection and structural identification. For quantitative analysis, techniques like HPLC-ELSD or LC-MS/MS are frequently used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Yield of Crude Saponin Extract | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to increase surface area. - Optimize the extraction solvent system (e.g., different ratios of ethanol/methanol and water). - Increase extraction time or perform multiple extraction cycles. - Consider using advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][7] |
| Degradation of saponins during extraction. | - Use moderate temperatures for extraction to prevent thermal degradation. - Avoid strongly acidic or basic conditions that could hydrolyze the glycosidic bonds. | |
| Poor Separation of Saponins in Prep-HPLC | Inappropriate mobile phase or gradient. | - Perform analytical HPLC first to optimize the separation conditions (solvent system, gradient profile, and column type). - For complex mixtures, a shallow gradient may be required to resolve closely eluting peaks. - Test different solvent modifiers (e.g., acetic acid, formic acid) to improve peak shape.[4] |
| Column overload. | - Reduce the sample amount injected onto the column. - Use a larger diameter preparative column to increase loading capacity. | |
| Co-elution of Impurities | Similar polarity of this compound and impurities. | - Employ a different chromatographic technique that utilizes a different separation principle (e.g., HSCCC if HPLC was used previously). - Modify the mobile phase in HPLC to alter the selectivity. - Consider a multi-step purification strategy, for example, macroporous resin followed by HSCCC and then preparative HPLC. |
| Loss of Sample During Purification | Irreversible adsorption onto the stationary phase. | - This is a common issue with silica gel chromatography. HSCCC is a good alternative as it is a support-free liquid-liquid partition method.[4] - For HPLC, ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. |
| Inaccurate Quantification of Purity | Non-linear detector response or lack of a reference standard. | - Use a suitable detector for quantification, such as ELSD or a charged aerosol detector (CAD). - If using UV detection, ensure you are working within the linear range of the detector for your compound. - For accurate quantification, a purified and validated reference standard of this compound is required to generate a calibration curve. |
Quantitative Data on Saponin Purification
The following table provides an example of the kind of quantitative data researchers should aim to collect during the purification process. The data presented here is for the purification of two other saponins using macroporous resin, illustrating the improvement in purity and the recovery rate.
| Compound | Purity in Crude Extract (%) | Purity after Macroporous Resin Purification (%) | Fold Increase in Purity | Recovery Rate (%) |
| Polyphyllin II | 2.04 | 35.28 | 17.3 | 68.30 |
| Polyphyllin VII | 1.74 | 49.69 | 28.6 | 88.65 |
| Data from a study on the purification of saponins from Paris polyphylla var. yunnanensis using NKA-9 macroporous resin.[8] |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
This protocol describes a general method for obtaining a crude saponin-rich extract from the roots of Polygala tenuifolia.
-
Preparation of Plant Material: Air-dry the roots of Polygala tenuifolia and grind them into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Macerate the powdered roots with 70-80% ethanol at room temperature for 24 hours, or perform reflux extraction at a moderately elevated temperature (e.g., 60°C) for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like petroleum ether or n-hexane to remove lipids and chlorophyll.
-
Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to separate different classes of compounds.
-
Finally, extract the remaining aqueous layer with n-butanol. The n-butanol fraction is typically enriched with triterpenoid saponins.
-
Concentrate the n-butanol fraction to dryness to yield the crude saponin extract.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation of saponins from the crude extract.
-
Solvent System Selection:
-
A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for saponins is a mixture of chloroform-methanol-water or ethyl acetate-n-butanol-water in various ratios.
-
The ideal partition coefficient (K) for the target compounds should be between 0.5 and 2.0. This can be determined by analytical HPLC analysis of the distribution of this compound in the upper and lower phases of the selected solvent system.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).[4]
-
Once hydrodynamic equilibrium is established, dissolve the crude saponin extract in a small volume of the biphasic solvent system and inject it into the column.
-
Monitor the effluent using a suitable detector (e.g., UV or ELSD) and collect fractions based on the chromatogram.
-
Analyze the collected fractions by analytical HPLC or TLC to identify those containing this compound.
-
Final Purification by Preparative HPLC
Preparative HPLC is used to achieve high purity of the target compound from the enriched fractions obtained from HSCCC or other preliminary purification steps.
-
Method Development:
-
Develop an analytical HPLC method first to optimize the separation of this compound from any remaining impurities. A C18 reversed-phase column is commonly used.
-
Test different mobile phase compositions (e.g., acetonitrile-water or methanol-water) and gradient elution profiles. A small amount of acid (e.g., 0.1% formic acid or acetic acid) can be added to the mobile phase to improve peak shape.
-
-
Preparative HPLC Run:
-
Scale up the optimized analytical method to a preparative scale. This involves using a larger column and a higher flow rate.
-
Dissolve the this compound-rich fraction in the initial mobile phase and inject it onto the preparative column.
-
Collect the fraction corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure. The final product can be lyophilized to obtain a pure, dry powder.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 2. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
addressing Tenuifoliose A instability in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenuifoliose A. The information provided is intended to help address potential instability issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the stability of this compound in experimental buffers.
Q1: My this compound solution appears cloudy or shows precipitation after preparation. What could be the cause?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors:
-
Poor Solubility: this compound, an oligosaccharide, may have limited solubility in certain buffer systems, especially at high concentrations.
-
pH Effects: The pH of the buffer can significantly influence the solubility of saponins and oligosaccharides.
-
Temperature: Low temperatures can decrease the solubility of some compounds.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen buffer system. Consider preparing a stock solution in a solvent like DMSO and then diluting it into your aqueous experimental buffer.
-
Adjust pH: Experiment with slight adjustments to the buffer's pH to see if it improves solubility.
-
Gentle Warming: Try gently warming the solution to aid dissolution, but be cautious as excessive heat can lead to degradation.
-
Sonication: Use a sonicator to help disperse the compound and break up any aggregates.
Q2: I am observing a loss of this compound activity in my assay over time. Could this be due to instability?
A2: Yes, a gradual loss of activity is a strong indicator of compound instability in your experimental buffer. This compound, as an oligosaccharide with ester linkages, can be susceptible to hydrolysis, especially under certain pH and temperature conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.
-
Optimize Storage Conditions: If short-term storage is necessary, keep solutions on ice and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Conduct a Stability Study: Perform a simple stability study to determine the optimal buffer conditions for your experiments (see the detailed protocol below).
Q3: What are the optimal buffer conditions (pH, temperature) for working with this compound?
A3: The optimal conditions can be application-dependent. While specific degradation kinetics for this compound are not extensively published, general knowledge of oligosaccharides and saponins suggests that stability is influenced by pH and temperature. It is recommended to perform a preliminary stability study to determine the ideal buffer system for your specific experimental setup. Generally, slightly acidic to neutral pH and lower temperatures are likely to favor stability.
Experimental Protocols
Protocol for Assessing this compound Stability in Different Buffers
This protocol provides a framework for researchers to determine the stability of this compound under various buffer conditions.
Objective: To evaluate the stability of this compound over time in different buffers and at different temperatures.
Materials:
-
This compound (powder)
-
Selection of experimental buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0, Tris-HCl pH 8.0)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column and a suitable detector (e.g., DAD or ELSD)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in each of the selected experimental buffers.
-
Incubation: Aliquot the working solutions into separate tubes for each time point and temperature condition. Incubate the tubes at the chosen temperatures (4°C, 25°C, and 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration baseline.
-
Sample Analysis: At each time point, immediately analyze the samples by HPLC to determine the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
HPLC Method for this compound Quantification
This is a general method that may require optimization for your specific instrumentation and experimental needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 280 nm (for the phenolic moieties) or Evaporative Light Scattering Detector (ELSD) for a more universal response for the oligosaccharide.
Data Presentation
The following table summarizes hypothetical data from the stability study protocol described above.
| Buffer System | Temperature (°C) | % this compound Remaining (24 hours) | % this compound Remaining (48 hours) |
| Citrate Buffer (pH 5.0) | 4 | 98% | 95% |
| Citrate Buffer (pH 5.0) | 25 | 92% | 85% |
| Citrate Buffer (pH 5.0) | 37 | 80% | 65% |
| PBS (pH 7.4) | 4 | 95% | 90% |
| PBS (pH 7.4) | 25 | 85% | 72% |
| PBS (pH 7.4) | 37 | 70% | 50% |
| Tris-HCl (pH 8.0) | 4 | 90% | 82% |
| Tris-HCl (pH 8.0) | 25 | 75% | 58% |
| Tris-HCl (pH 8.0) | 37 | 55% | 35% |
Mandatory Visualization
Below are diagrams illustrating a potential neuroprotective signaling pathway of this compound and an experimental workflow for assessing its stability.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Overcoming Challenges in Complex Natural Product Synthesis – A Case Study of Taxol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the total synthesis of complex natural products, using the landmark Nicolaou total synthesis of Taxol (Paclitaxel) as a case study. The intricate structure of Taxol, with its unique [6-8-6-4] fused ring system and 11 stereocenters, presents a series of formidable challenges that are representative of modern synthetic chemistry.[1][2] This guide is intended to help researchers anticipate and resolve common issues in their own synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why was a convergent synthesis strategy chosen for Taxol?
A1: A convergent strategy was selected for the Nicolaou Taxol synthesis because it offers several advantages for a molecule of this complexity.[2][3][4] This approach involves synthesizing different fragments of the molecule—in this case, the A and C rings—independently and then coupling them at a late stage.[3][5] This method is generally more efficient and leads to a higher overall yield compared to a linear synthesis, where the main carbon chain is built step-by-step. In a long linear sequence, a low yield in any single step significantly reduces the final amount of product. Convergence allows for the optimization of fragment syntheses separately and ensures that large quantities of advanced intermediates are available for the crucial coupling steps.[3]
Q2: What are the primary challenges in constructing the eight-membered B ring of Taxol?
A2: The central eight-membered B ring is conformationally flexible and sterically congested, making its closure a significant hurdle. The Nicolaou synthesis ingeniously addresses this by forming the ring through two key C-C bond formations: a Shapiro reaction to connect the A and C ring precursors, followed by an intramolecular McMurry pinacol coupling to close the ring.[2][3][5] Key challenges include:
-
Stereocontrol: Achieving the correct stereochemistry during the initial A-C ring coupling is critical and is directed by existing stereocenters.[4]
-
Reaction Conditions: The McMurry coupling, which uses low-valent titanium, is sensitive to steric hindrance and requires strictly anhydrous conditions to be effective. Low yields are common if conditions are not optimized.
-
Functional Group Compatibility: The dialdehyde precursor for the McMurry reaction contains numerous other functional groups that must remain intact during the reductive coupling.
Q3: Which protecting groups are crucial in the Nicolaou Taxol synthesis, and what are the common issues with their use?
A3: The synthesis employs a variety of protecting groups to mask reactive hydroxyl groups. Key protecting groups include silyl ethers like tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), as well as benzyl (Bn) ethers and acetals.[3][4]
-
TBS and TES Ethers: Used extensively to protect secondary and primary alcohols. A common issue is selective deprotection. For instance, removing a primary TES ether in the presence of a secondary or tertiary TBS ether requires carefully controlled conditions, typically using specific fluoride sources or acidic conditions that differentiate between the steric environments.
-
Benzyl Ethers: Used to protect less reactive hydroxyl groups. Their removal via hydrogenolysis can be problematic if other functional groups, like alkenes, are present in the molecule, as these may also be reduced.
-
Carbonate and Acetonide Groups: These are used to protect diols and also to introduce conformational rigidity, which is crucial for directing the stereochemical outcome of reactions like the pinacol coupling.[3] Their removal requires specific acidic or basic conditions that must be compatible with the rest of the molecule.
Troubleshooting Guide
Problem 1: Low Yield in the Shapiro Reaction for A-C Ring Coupling
The Shapiro reaction is a key step where a vinyllithium species derived from the A ring hydrazone attacks the aldehyde on the C ring fragment.[1][3]
| Symptom | Potential Cause | Recommended Solution |
| No reaction or recovery of starting materials | Incomplete formation of the vinyllithium reagent. | Ensure the use of at least two equivalents of a strong base like n-butyllithium. The reaction must be conducted under strictly anhydrous and anaerobic conditions at low temperatures (-78 °C) to prevent quenching of the organolithium species. |
| Low yield of the desired coupled product | The vinyllithium reagent is thermally unstable. | After formation, use the vinyllithium reagent immediately. Do not allow the reaction to warm significantly before the addition of the aldehyde coupling partner. |
| Formation of side products | The aldehyde on the C ring fragment is sterically hindered, or the vinyllithium reagent is quenched by an acidic proton elsewhere in the molecule. | Ensure all other hydroxyl groups are securely protected. The stereochemistry of the approach is controlled by chelation to the lithium cation, so ensure the solvent system (e.g., THF) is appropriate.[4] |
Problem 2: Poor Yield and/or Diastereoselectivity in the McMurry Pinacol Coupling
This reaction forms the B ring by coupling two aldehyde groups to form a diol.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the cyclized diol | The low-valent titanium reagent (e.g., from TiCl₃/Zn-Cu) is not sufficiently active. | The activation of the zinc-copper couple is critical. Ensure fresh, high-purity reagents. The reaction is highly sensitive to moisture and oxygen; rigorous exclusion of both is paramount. Running the reaction under high dilution can favor the intramolecular cyclization over intermolecular polymerization. |
| Formation of acyclic reduction products | Incomplete coupling, where one or both aldehydes are simply reduced to alcohols. | This can indicate insufficient concentration of the active titanium species or that the two aldehyde groups are not able to come into close proximity due to conformational constraints. The cyclic carbonate protecting group on the C ring fragment is designed to pre-organize the molecule for this cyclization; ensure it is intact.[3] |
| Incorrect stereochemistry of the resulting diol | The conformational bias of the transition state is not optimal. | The stereochemical outcome is largely substrate-controlled. While difficult to alter, ensuring the rigidity of the molecular framework through the correct protecting groups is the primary way to influence this step. |
Experimental Protocols & Data
The following tables summarize key reaction stages in the Nicolaou synthesis of Taxol, providing an overview of the methodologies.
Table 1: Synthesis of the C Ring Aldehyde
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Diene, Dienophile, Phenylboronic acid | 62 |
| 2 | Silyl Ether Protection | TBSOTf, 2,6-Lutidine | 95 |
| 3 | Lactone Reduction | Lithium aluminium hydride (LiAlH₄) | 94 |
| 4 | Selective Deprotection | Camphorsulfonic acid (CSA) | 90 |
| 5 | Acetonide Protection | 2,2-Dimethoxypropane, CSA | 82 |
| 6 | Oxidation to Aldehyde | TPAP, NMO | 95 |
Table 2: Synthesis of the A Ring Vinyllithium Precursor
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Diene, 2-Chloroacrylonitrile | 85 |
| 2 | Hydrolysis | Potassium hydroxide (KOH) | 50 |
| 3 | Silyl Ether Protection | TBSCl, Imidazole | 100 |
| 4 | Hydrazone Formation | p-Toluenesulfonylhydrazide | 80 |
Table 3: ABC Ring Construction and Final Tail Addition
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | A-C Coupling (Shapiro) | Vinyllithium from A ring, Aldehyde from C ring | 82 |
| 2 | Pinacol Coupling (McMurry) | TiCl₃, Zn-Cu couple | 23 |
| 3 | D-Ring (Oxetane) Formation | Mesyl chloride, DMAP; then base | 78 (mesylation) |
| 4 | Tail Addition (Ojima lactam) | Ojima lactam, NaHMDS | 86 |
| 5 | Final Deprotection | HF-Pyridine | 80 |
Visualizations
Logical Workflow of the Convergent Synthesis
This diagram illustrates the overall strategy of synthesizing the A and C rings separately before their convergent coupling.
Caption: Convergent synthesis workflow for Taxol.
Key Transformations in B Ring Formation
This diagram details the critical bond-forming events that construct the eight-membered B ring.
Caption: Core C-C bond formations in the B ring synthesis.
References
Technical Support Center: Enhancing the Reproducibility of Neuroprotective Compound Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of bioassays for neuroprotective compounds like Tenuifoliose A.
Frequently Asked Questions (FAQs)
Q1: My neuroprotective compound shows inconsistent activity between experiments. What are the potential causes?
A1: Inconsistent activity in bioassays for natural products can stem from several factors. These include variations in the purity of the compound, degradation of the compound during storage, and inconsistencies in experimental conditions such as cell passage number, reagent quality, and incubation times.[1][2] It is also crucial to consider the potential for Pan-Assay Interference Compounds (PAINS), which can lead to non-specific activity.
Q2: How can I ensure the stability and proper storage of my this compound stock solution?
A2: Proper storage is critical for maintaining the bioactivity of natural compounds. For many compounds, it is recommended to store stock solutions in a solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] The stability of the specific compound in your chosen solvent and storage conditions should be validated.
Q3: What are the best practices for preparing and handling reagents for my bioassay?
A3: To ensure reproducibility, always use high-purity reagents and follow the manufacturer's instructions for preparation and storage.[3] It is important to equilibrate all reagents to the assay temperature before use, except for enzymes, which should be kept on ice.[3] Prepare fresh working solutions for each experiment to avoid degradation.
Q4: My results show high variability between replicate wells. What could be the issue?
A4: High variability between replicates can be caused by several factors, including inaccurate pipetting, the presence of air bubbles in the wells, or cell clumping leading to uneven cell distribution.[3] Ensure thorough mixing of reagents and cell suspensions. Tapping the plate gently after adding reagents can help to mix the contents.[3]
Q5: The observed neuroprotective effect of my compound is much lower than expected. What should I investigate?
A5: A lower-than-expected effect could be due to compound degradation, incorrect dosage, or issues with the assay itself.[2] Verify the concentration and purity of your compound. Additionally, ensure that the chosen assay is sensitive enough to detect the expected effect and that the experimental conditions are optimal. Low compound solubility can also lead to underestimated activity.[2]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Contaminated reagents or media | Use fresh, sterile reagents and media. Filter-sterilize solutions where appropriate. |
| Cellular stress or death | Ensure optimal cell culture conditions. Check for signs of contamination or over-confluency. |
| Autofluorescence of the compound | Measure the fluorescence of the compound alone at the assay wavelength to determine its contribution to the signal. |
| Incorrect plate type | Use the appropriate plate type for your assay (e.g., black plates for fluorescence assays to reduce background).[3] |
Issue 2: Poor Standard Curve Performance
| Possible Cause | Troubleshooting Step |
| Incorrect standard dilutions | Carefully re-prepare the standard dilutions following the protocol. Use calibrated pipettes.[3] |
| Degraded standard | Use a fresh aliquot of the standard or a newly prepared standard solution. |
| Inappropriate curve fit | Ensure you are using the correct mathematical model to fit your standard curve data.[3] |
| Reagent preparation error | Double-check the preparation of all reagents used for generating the standard curve.[3] |
Issue 3: Inconsistent Cell Viability/Health
| Possible Cause | Troubleshooting Step |
| High passage number of cells | Use cells within a validated, low passage number range. |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Environmental fluctuations in the incubator | Monitor and maintain stable temperature, CO2, and humidity levels in the incubator. |
| Toxicity of the vehicle (e.g., DMSO) | Test the effect of the vehicle at the final concentration used in the assay on cell viability. |
Experimental Protocols
General Protocol for Assessing Neuroprotection using an MTT Assay
This protocol outlines a general method for evaluating the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Culture neuronal cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) to the wells, except for the vehicle control wells. Incubate for the required duration to induce cell death.
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells). Plot a dose-response curve to determine the EC50 of the neuroprotective compound.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Neuroprotection Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 85.1 ± 5.5 |
| 50 | 62.4 ± 7.3 |
| 100 | 45.8 ± 6.9 |
Table 2: Summary of Quality Control Parameters for a Reproducible Bioassay
| Parameter | Acceptance Criteria |
| Z'-factor | > 0.5 |
| Signal-to-Background Ratio | > 10 |
| Coefficient of Variation (CV%) for Replicates | < 15% |
| Standard Curve R² Value | > 0.99 |
Visualizations
Caption: A potential signaling pathway for a neuroprotective compound.
Caption: A generalized workflow for a cell-based neuroprotection bioassay.
References
Technical Support Center: Enhancing the Bioavailability of Tenuifoliose A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Tenuifoliose A, a triterpenoid saponin from Polygala tenuifolia.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and related saponins from Polygala tenuifolia?
A1: Saponins isolated from Polygala tenuifolia, including compounds structurally similar to this compound like tenuigenin and tenuifolin, generally exhibit low oral bioavailability. For instance, studies in rodents have reported the oral bioavailability of tenuigenin to be approximately 8.7%, while that of tenuifolin ranges from 0.83% to 4.0%.[1] This poor bioavailability is a significant hurdle for the therapeutic application of these compounds.[1]
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound and other Polygala saponins is likely due to a combination of factors, including:
-
Poor aqueous solubility: Saponins often have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor membrane permeability: The high molecular weight and complex structure of these saponins can hinder their passage across the intestinal epithelium.[1]
-
Presystemic metabolism: this compound may be subject to degradation or metabolism in the gastrointestinal tract and liver before reaching systemic circulation.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability. These include:
-
Lipid-based drug delivery systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic and poorly water-soluble drugs.[2][3]
-
Nanoformulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and enhance absorption. Examples include:
Q4: Are there any suggested advanced drug delivery systems for Polygala saponins specifically?
A4: Yes, for saponin components from Polygala tenuifolia, advanced drug delivery systems such as nanoparticles or liposomes have been suggested as a promising approach to enhance their bioavailability.[1]
Troubleshooting Guides
Strategy 1: Self-Microemulsifying Drug Delivery System (SMEDDS)
Issue: Low drug loading of this compound in the SMEDDS formulation.
-
Possible Cause: The solubility of this compound is limited in the selected oil, surfactant, or cosurfactant.
-
Troubleshooting Steps:
-
Screening of Excipients: Conduct systematic solubility studies of this compound in a variety of oils (e.g., Capryol 90, Labrafil M1944CS), surfactants (e.g., Cremophor RH40, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagrams: Construct pseudo-ternary phase diagrams with different combinations of the best-performing excipients to identify the microemulsion region and optimize the component ratios for maximum this compound solubilization.
-
Temperature Adjustment: Gently warming the mixture during preparation may enhance the solubility of this compound.
-
Issue: The prepared SMEDDS formulation does not form a stable microemulsion upon dilution.
-
Possible Cause: The ratio of oil, surfactant, and cosurfactant is not optimal.
-
Troubleshooting Steps:
-
Re-evaluate Ternary Phase Diagrams: Ensure that the chosen formulation composition falls well within the stable microemulsion region of the phase diagram.
-
Adjust Surfactant/Cosurfactant Ratio: The hydrophilic-lipophilic balance (HLB) of the surfactant mixture is critical. Experiment with different ratios of surfactant and cosurfactant to achieve better emulsification.
-
Gentle Agitation: Ensure gentle but thorough mixing upon dilution to facilitate spontaneous emulsification.
-
Issue: Inconsistent pharmacokinetic data in animal studies.
-
Possible Cause 1: Variability in the in vivo emulsification process.
-
Troubleshooting Steps:
-
Characterize the Microemulsion: Before in vivo studies, dilute the SMEDDS with aqueous media and characterize the resulting microemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure consistency.
-
-
Possible Cause 2: Issues with the animal model or experimental procedure.
-
Troubleshooting Steps:
-
Fasting: Ensure that animals are properly fasted before dosing to minimize the influence of food on gastrointestinal conditions.
-
Dosing Technique: Standardize the oral gavage technique to ensure consistent delivery of the formulation to the stomach.
-
Bile Duct Ligation Model: For mechanistic studies, consider using bile duct-ligated animal models to investigate the role of bile in the absorption from SMEDDS.
-
Data Presentation: Pharmacokinetic Parameters
The following table presents a hypothetical comparison of pharmacokinetic parameters for this compound administered in a simple suspension versus a SMEDDS formulation, based on typical improvements seen for poorly soluble compounds.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 85 ± 15 | 2.0 ± 0.5 | 450 ± 90 | 100 (Reference) |
| This compound-SMEDDS | 450 ± 70 | 1.0 ± 0.3 | 2700 ± 450 | ~600 |
Note: These are example values and actual results may vary.
Experimental Protocols
Protocol 1: Preparation and Characterization of a this compound-loaded SMEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants by adding an excess amount of the compound to each excipient, followed by shaking in a water bath at 37°C for 48 hours.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosurfactant with the highest solubility for this compound.
-
Prepare various mixtures with different weight ratios of oil, surfactant, and cosurfactant.
-
Titrate each mixture with water and observe for the formation of a clear and stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of this compound-SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Mix the components by magnetic stirring at room temperature until a clear solution is formed.
-
Add a predetermined amount of this compound to the mixture and continue stirring until it is completely dissolved.
-
-
Characterization of the SMEDDS:
-
Droplet Size and Zeta Potential: Dilute the this compound-SMEDDS with water (1:100 v/v) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Morphology: Observe the morphology of the diluted microemulsion using transmission electron microscopy (TEM).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the rats for 12 hours before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: a control group receiving this compound suspension and a test group receiving this compound-SMEDDS.
-
Administer the formulations orally via gavage at a dose equivalent to 20 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.
-
Determine the relative bioavailability of the SMEDDS formulation compared to the suspension.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a SMEDDS formulation for this compound.
Caption: Logical relationship for enhancing this compound bioavailability using SMEDDS.
References
- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and evaluation of a self-microemulsifying drug delivery system containing tectorigenin, an isoflavone with low aqueous solubility and poor permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
mitigating cytotoxicity of Tenuifoliose A at high concentrations
Welcome to the technical support center for Tenuifoliose A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxicity of this compound at high concentrations and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a triterpenoid saponin isolated from the roots of Polygala tenuifolia.[1][2] At lower concentrations, it exhibits a range of beneficial biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[1] However, like many saponins, this compound can exhibit cytotoxic effects at higher concentrations.
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
A2: The cytotoxicity of many saponins, likely including this compound, is attributed to their amphiphilic nature, which allows them to interact with and disrupt cell membranes. This can lead to pore formation, increased membrane permeability, and ultimately cell lysis. Additionally, at high concentrations, saponins can trigger programmed cell death pathways, such as apoptosis.
Q3: What are the typical manifestations of this compound cytotoxicity in cell culture?
A3: In cell culture experiments, cytotoxicity induced by high concentrations of this compound can manifest as:
-
A significant decrease in cell viability, as measured by assays like the MTT or MTS assay.
-
Increased cell membrane permeability, detectable with dyes like propidium iodide.
-
Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.
-
Cell detachment from the culture surface for adherent cell lines.
Q4: Is the cytotoxicity of this compound reversible?
A4: The reversibility of cytotoxicity is dependent on the concentration and duration of exposure. At lower cytotoxic concentrations or with shorter exposure times, cells may recover if the compound is removed. However, at high concentrations that induce apoptosis or necrosis, the cell death process is generally irreversible.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High Background or Inconsistent Results in MTT Assay
-
Possible Cause: Interference of this compound with the MTT reagent or formazan crystals. Phenol red and serum in the culture medium can also contribute to high background.[3]
-
Troubleshooting Steps:
-
Run a compound-only control: Include wells with this compound in the culture medium without cells to check for direct reduction of the MTT reagent.
-
Use serum-free media: During the MTT incubation step, replace the complete medium with serum-free medium to reduce background.[3]
-
Ensure complete solubilization: After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are fully dissolved by gentle pipetting or shaking on an orbital shaker.[3]
-
Check for contamination: Microbial contamination can lead to false-positive results. Visually inspect plates for any signs of contamination before adding the MTT reagent.
-
Issue 2: Cell Detachment During Experiments
-
Possible Cause: Saponins can affect cell adhesion properties. High levels of cell death can also lead to detachment.
-
Troubleshooting Steps:
-
Gentle handling: When changing media or adding reagents, do so gently to minimize physical dislodging of cells.
-
Optimize seeding density: Ensure a confluent monolayer before starting the experiment to improve cell-to-cell adhesion.
-
Use pre-coated plates: For weakly adherent cells, consider using plates pre-coated with extracellular matrix proteins like poly-D-lysine or fibronectin.
-
Perform assays on suspension and adherent cells: If detachment is a persistent issue, collect both the adherent and floating cell populations for analysis to get a complete picture of cell viability.
-
Issue 3: Precipitation of this compound in Culture Media
-
Possible Cause: this compound, like other saponins, may have limited solubility in aqueous solutions, especially at high concentrations.[4] Components of the culture medium, such as salts and proteins, can also influence solubility.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) at a high concentration and dilute it to the final working concentration in pre-warmed culture medium just before use.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can promote precipitation.
-
Check for pH changes: Ensure the pH of the culture medium does not change significantly upon addition of the this compound stock solution.
-
Consider formulation strategies: For persistent solubility issues, explore the use of solubilizing agents like cyclodextrins.[4][5]
-
Mitigating Cytotoxicity
Several strategies can be employed to reduce the cytotoxic effects of this compound at high concentrations, allowing researchers to study its other biological activities.
Formulation Strategies
-
Liposomal Formulation: Encapsulating this compound in liposomes can improve its solubility and modulate its release, potentially reducing its direct interaction with cell membranes and lowering its toxicity.[6][7][8]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of saponins and may reduce their cytotoxic effects by encapsulating the hydrophobic portion of the molecule.[4][5][9][10][11][12]
Co-administration with Antioxidants
High concentrations of some compounds can induce oxidative stress, contributing to cytotoxicity. Co-treatment with antioxidants may mitigate these effects.
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and can directly scavenge reactive oxygen species (ROS), potentially protecting cells from oxidative damage induced by this compound.[13][14][15][16]
-
Vitamin E: As a lipid-soluble antioxidant, Vitamin E can protect cell membranes from lipid peroxidation, a key event in oxidative stress-induced cell death.[17][18][19][20][21]
Data Presentation
The cytotoxic effects of saponins from Polygala tenuifolia are concentration- and time-dependent. The following table summarizes representative inhibitory concentration (IC50) values for related saponins from Polygala tenuifolia against various cell lines. Note: Specific IC50 values for this compound should be determined empirically for the cell line and experimental conditions of interest.
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Onjisaponin B | RAW 264.7 macrophages | NO production | - | >50 µM (toxic) | [4] |
| Onjisaponin J | RAW 264.7 macrophages | NO production | - | >50 µM (toxic) | [4] |
| Onjisaponin Fg | RAW 264.7 macrophages | NO production | 24h | 24.62 µM | [4] |
| P. tenuifolia Saponin Mix | HT-29 | MTT | 72h | ~20-30 µg/mL | [22] |
| Ursolic Acid (a triterpenoid) | SH-SY5Y | MTS | - | 6.9 ± 0.05 µM | [23] |
| Hederagenin (a triterpenoid) | SH-SY5Y | MTS | - | 12.3 ± 0.05 µM | [23] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Appropriate cell line and culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Visualizations
High concentrations of this compound can induce cytotoxicity through apoptosis, potentially involving the TNF-α/JNK signaling pathway. Autophagy may also be modulated as a cellular response.
This compound-Induced Apoptosis Pathway
At cytotoxic concentrations, this compound may induce cellular stress, leading to the activation of the JNK signaling pathway. This can be initiated by signals such as Tumor Necrosis Factor-alpha (TNF-α). Activated JNK can then promote apoptosis through both the extrinsic and intrinsic pathways, leading to the activation of caspases and subsequent cell death.[24][25][26][27]
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
This workflow outlines the steps to investigate the cytotoxic and apoptotic effects of this compound.
Interplay of Autophagy and Apoptosis
Autophagy can have a dual role in response to cellular stress. It can act as a pro-survival mechanism by removing damaged organelles and proteins. However, excessive or impaired autophagy can also contribute to cell death. The interplay between autophagy and apoptosis is complex and context-dependent.
References
- 1. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]
- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oeclass.aua.gr [oeclass.aua.gr]
- 7. Efficacy of combining pentoxiphylline and vitamin E versus vitamin E alone in non-alcoholic steatohepatitis- A randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
- 11. ijrpc.com [ijrpc.com]
- 12. oatext.com [oatext.com]
- 13. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective potential of erucic acid via inhibition of N2a cell lines and rotenone induced Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin e (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Combined vitamin A and E therapy prevents retinal electrophysiological deterioration in abetalipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 22. mdpi.com [mdpi.com]
- 23. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mmsl.cz [mmsl.cz]
- 25. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of JNK activation in apoptosis: a double-edged sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Neuroprotection: A Comparative Analysis of Tenuifoliose A, Resveratrol, and Curcumin in Alzheimer's Disease Models
For Immediate Release
In the relentless pursuit of effective neuroprotective strategies against Alzheimer's disease, researchers are increasingly turning to natural compounds. Among the promising candidates, Tenuifoliose A, a key saponin from the roots of Polygala tenuifolia, is gaining attention for its potential therapeutic benefits. This guide provides a comprehensive comparison of the in vivo neuroprotective effects of this compound and its active component, Tenuigenin, against two other well-researched natural compounds: Resveratrol and Curcumin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Performance Comparison: this compound vs. Alternatives
The neuroprotective efficacy of this compound (represented by its primary active component, Tenuigenin), Resveratrol, and Curcumin has been evaluated in various in vivo models of Alzheimer's disease. The streptozotocin (STZ)-induced model in rats, which mimics sporadic Alzheimer's by inducing insulin resistance in the brain, serves as a key platform for comparing these compounds.
Cognitive Enhancement in the Morris Water Maze
The Morris water maze is a standard behavioral test to assess spatial learning and memory. The escape latency, the time it takes for a rodent to find a hidden platform, is a key metric.
| Compound | Animal Model | Dosage | Mean Escape Latency (Treated vs. STZ Control) | % Improvement | Reference |
| Tenuigenin | STZ-induced rats | 2, 4, 8 mg/kg | Approx. 20s vs. >40s (Day 5) | >50% | [1][2] |
| Curcumin | STZ-induced rats | 200 mg/kg | Significantly lower vs. STZ | Data not quantified | [3] |
| Resveratrol | STZ-induced rats | 10, 20 mg/kg | Significantly prevented memory impairment | Data not quantified | [4] |
Table 1: Comparison of the effects of Tenuigenin, Curcumin, and Resveratrol on escape latency in the Morris water maze in STZ-induced Alzheimer's models.
Amelioration of Oxidative Stress
Oxidative stress is a key pathological feature of Alzheimer's disease. The following table summarizes the effects of the compounds on key oxidative stress markers.
| Compound | Animal Model | Dosage | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Levels | Glutathione Peroxidase (GSH-Px) Activity | Reference |
| Tenuigenin | STZ-induced rats | 2, 4, 8 mg/kg | Significantly increased | Significantly reduced | Significantly increased | [1][2] |
| Curcumin | STZ-induced rats | 200 mg/kg | Not specified | Significantly attenuated | Significantly attenuated | [3] |
| Resveratrol | STZ-induced rats | 10, 20 mg/kg | Not specified | Insignificant increase vs. significant increase in control | Rise in brain glutathione | [4] |
Table 2: Comparative effects on key oxidative stress markers in the hippocampus of STZ-induced rats.
Modulation of Inflammatory Markers
Neuroinflammation is another critical component of Alzheimer's pathology. The table below outlines the impact of the compounds on pro-inflammatory cytokines.
| Compound | Animal Model | Dosage | TNF-α Levels | IL-1β Levels | Reference |
| Tenuigenin | Parkinson's model mice | Not specified | Significantly reduced | Significantly reduced | [5] |
| Curcumin | STZ-induced rats | Not specified | Not specified | Not specified | |
| Resveratrol | Diabetic rats | 20, 40 mg/kg | Significantly reduced | Significantly reduced | [6] |
Table 3: Comparative effects on pro-inflammatory cytokines. Note: Data for Tenuigenin in the STZ model for these specific markers was not available in the reviewed literature, hence data from a different neurodegenerative model is presented for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the cited studies.
Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model in Rats
This model is established by the intracerebroventricular (ICV) injection of STZ, which leads to cognitive deficits and pathological changes resembling sporadic Alzheimer's disease[7].
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. The scalp is incised, and burr holes are drilled over the lateral ventricles.
-
STZ Injection: A solution of STZ (typically 3 mg/kg) in artificial cerebrospinal fluid or citrate buffer is injected bilaterally into the lateral ventricles using a Hamilton syringe[3][8]. In some protocols, the injection is repeated on day 3[4].
-
Post-operative Care: Animals are allowed to recover for a period (e.g., 21 days) before behavioral testing and subsequent biochemical or histological analysis[4][8].
Morris Water Maze Test
This test assesses hippocampus-dependent spatial learning and memory[8].
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Rats are trained over several consecutive days to find the hidden platform. Each day consists of multiple trials starting from different quadrants of the pool. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Biochemical Analysis of Oxidative Stress Markers
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and the hippocampus is dissected and homogenized.
-
SOD, GSH-Px, and MDA Assays: Commercially available kits are used to measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the levels of malondialdehyde (MDA) in the hippocampal homogenates, according to the manufacturer's instructions[1][2].
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Resveratrol, and Curcumin are mediated through distinct yet sometimes overlapping signaling pathways.
This compound (Tenuigenin) and the NF-κB Pathway
Tenuigenin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[5]. In neuroinflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. Tenuigenin can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.
Resveratrol and the Nrf2/HO-1 Pathway
Resveratrol is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses[7][9]. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).
References
- 1. The Underlying Mechanisms of Curcumin Inhibition of Hyperglycemia and Hyperlipidemia in Rats Fed a High-Fat Diet Combined With STZ Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of curcumin on brain insulin receptors and memory functions in STZ (ICV) induced dementia model of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic treatment with trans resveratrol prevents intracerebroventricular streptozotocin induced cognitive impairment and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin ameliorates impaired insulin/IGF signalling and memory deficit in a streptozotocin-treated rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
comparative analysis of Tenuifoliose A with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tenuifoliose A, a naturally occurring oligosaccharide, against other well-established neuroprotective agents: Edaravone, Resveratrol, and Curcumin. The objective is to furnish a comprehensive overview of their respective mechanisms of action, supported by available experimental data, to aid in research and drug development in the field of neuroprotection.
Executive Summary
This compound, isolated from the traditional Chinese medicinal plant Polygala tenuifolia, has demonstrated neuroprotective properties, particularly against glutamate-induced excitotoxicity and serum deficiency. While specific quantitative data on its efficacy remains limited in publicly accessible literature, related compounds from the same plant, such as Tenuifoliside B, have shown protective effects in preclinical models of cerebrovascular disease and cognitive impairment. The proposed mechanisms for these related oligosaccharides involve the enhancement of the cholinergic system and modulation of neurotrophic factor pathways.
In contrast, Edaravone, Resveratrol, and Curcumin are extensively studied neuroprotective agents with a wealth of experimental data. Edaravone, a potent free-radical scavenger, is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries. Resveratrol, a polyphenol found in grapes and other plants, exhibits neuroprotection through its antioxidant, anti-inflammatory, and sirtuin-activating properties. Curcumin, the active component of turmeric, is a pleiotropic molecule with antioxidant, anti-inflammatory, and anti-protein aggregation effects.
This guide will delve into the available data for each compound, presenting it in a structured format to facilitate comparison. It will also provide detailed experimental protocols for key assays and visualize the known signaling pathways to offer a deeper understanding of their molecular mechanisms.
This compound: An Emerging Neuroprotective Agent
This compound is an oligosaccharide ester identified in Polygala tenuifolia. While it has been noted for its neuroprotective activity, detailed quantitative studies are not widely available.
Mechanism of Action (Proposed based on related compounds):
-
Anti-excitotoxic: Protects neurons from damage induced by excessive glutamate, a key neurotransmitter involved in excitotoxicity.
-
Trophic Support: May promote neuronal survival in the absence of essential growth factors, as suggested by its protection against serum deficiency.
-
Cholinergic System Enhancement: Related compounds like Tenuifoliside B have been shown to ameliorate memory impairment by potentially boosting the cholinergic system.[1]
-
Neurotrophic Pathway Modulation: Tenuifolisides have been linked to the upregulation of CREB phosphorylation and increased expression of brain-derived neurotrophic factor (BDNF), both crucial for neuronal survival and plasticity.[2]
Due to the lack of specific quantitative data for this compound, a direct comparison table is not feasible at this time. Research is ongoing to further elucidate its specific mechanisms and efficacy.
Comparative Analysis with Established Neuroprotective Agents
For a comprehensive comparison, we will now examine the data for Edaravone, Resveratrol, and Curcumin.
Edaravone
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a synthetic free-radical scavenger.
Quantitative Data:
| Parameter | Experimental Model | Result | Reference |
| Infarct Volume Reduction | Rat model of transient middle cerebral artery occlusion (MCAO) | 30 mg/kg oral edaravone significantly reduced infarct volume. | [3] |
| Improved Neurological Score | Rat model of spinal cord injury | Edaravone treatment (5-6 mg/kg/day) significantly improved Basso, Beattie, and Bresnahan (BBB) scores. | [4] |
| Neuroprotection against H2O2 | iPSC-derived motor neurons | Edaravone alleviated H2O2-induced neurotoxicity and electrophysiological dysfunction. | [5][6] |
| Reduction of Oxidative Stress | Transient global ischemia model in rats | Treatment with 20-250 µg/kg of a GSH-PMAA-Edaravone formulation significantly ameliorated the surge of malondialdehyde (MDA) and protein carbonyl (PCO) levels. |
Signaling Pathways:
Edaravone's neuroprotective effects are primarily attributed to its potent antioxidant activity. However, it also modulates specific signaling pathways.
Edaravone's neuroprotective signaling pathways.
Resveratrol
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol with a wide range of biological activities.
Quantitative Data:
| Parameter | Experimental Model | Result | Reference |
| Infarct Size Reduction | Rat model of focal cerebral ischemia | Pretreatment with 20 mg/kg resveratrol decreased motor impairment and infarct size. | |
| Cell Viability | HT22 cells with glutamate-induced apoptosis | 10 µM resveratrol significantly prevented cell death. | |
| Aβ Level Stabilization | Mild to moderate Alzheimer's disease patients | Resveratrol treatment stabilized cerebrospinal fluid and plasma Aβ40 levels compared to placebo. | |
| Cognitive Improvement | Rat model of colchicine-induced cognitive impairment | 10 and 20 mg/kg resveratrol showed neuroprotective action against cognitive impairment and oxidative damage. |
Signaling Pathways:
Resveratrol's neuroprotective effects are mediated by a complex interplay of signaling pathways.
Resveratrol's neuroprotective signaling pathways.
Curcumin
Curcumin is a polyphenol and the principal curcuminoid of turmeric (Curcuma longa).
Quantitative Data:
| Parameter | Experimental Model | Result | Reference |
| iNOS Expression Reduction | LPS-treated BV2 microglial cells | 10–20 µM curcumin markedly decreased iNOS expression and nitric oxide release. | [1] |
| Cell Viability | Primary cortical neurons with oxygen-glucose deprivation/reoxygenation | 5 µM curcumin post-treatment significantly reduced LDH release and improved cell viability. | |
| Cognitive Improvement | Mouse model of neurodegeneration | Curcumin at 100 mg/kg and 200 mg/kg for 21 days ameliorated cognitive and motor deficits. | |
| Anti-inflammatory Effect | MPTP-induced Parkinson's disease mouse model | Curcumin treatment significantly reduced the number of activated astrocytes. |
Signaling Pathways:
Curcumin exerts its neuroprotective effects through the modulation of multiple signaling pathways.
Curcumin's neuroprotective signaling pathways.
Experimental Protocols
This section provides an overview of common experimental protocols used to assess neuroprotection.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Plate cells in a 96-well plate and treat with the neuroprotective agent and/or the neurotoxic stimulus.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
-
-
In Vivo Models of Neurodegeneration
-
Middle Cerebral Artery Occlusion (MCAO): A common model for inducing focal cerebral ischemia (stroke).
-
Protocol:
-
Anesthetize the animal (e.g., rat or mouse).
-
Make an incision in the neck to expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Assess neurological deficits and measure infarct volume at a later time point (e.g., 24 hours) using staining techniques like TTC (2,3,5-triphenyltetrazolium chloride).[3]
-
-
Western Blotting for Protein Expression
-
This technique is used to detect and quantify specific proteins in a sample.
-
Protocol:
-
Lyse cells or tissues to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Detect the light signal using a detector to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
-
-
Conclusion
This compound presents an interesting prospect in the field of neuroprotective agents, with preliminary evidence suggesting its potential to combat excitotoxicity and support neuronal survival. However, a significant gap in the literature exists regarding its specific quantitative efficacy and detailed molecular mechanisms. To establish its therapeutic potential, further rigorous investigation is warranted to generate the kind of robust data that is available for well-characterized agents like Edaravone, Resveratrol, and Curcumin.
This comparative guide highlights the multifaceted nature of neuroprotection, with different agents acting through distinct yet sometimes overlapping pathways. Edaravone's strength lies in its direct and potent free-radical scavenging activity, while Resveratrol and Curcumin offer a broader, multi-target approach by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival. The continued exploration of novel compounds like this compound, alongside a deeper understanding of established agents, will be crucial in the development of effective therapies for a range of neurodegenerative diseases.
References
- 1. Cognitive improving and cerebral protective effects of acylated oligosaccharides in Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance [frontiersin.org]
- 3. Isolation and Characterization of an α-Glucosidase Inhibitor from Musa spp. (Baxijiao) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of ichthyosan from tuna vitreous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Tenuifoliose A vs. Tenuifoliose B: A Comparative Analysis of Neuroprotective Oligosaccharides
A detailed examination of Tenuifoliose A and Tenuifoliose B, two structurally related oligosaccharides derived from the roots of Polygala tenuifolia, reveals distinct and complementary neuroprotective properties. While both compounds show promise in the realm of neurological research and drug development, available data suggests differences in their primary mechanisms of action, with this compound demonstrating direct neuroprotective effects against corticosterone-induced cell damage and Tenuifoliose B showing activity in enhancing synaptic transmission.
This compound and Tenuifoliose B are complex oligosaccharide esters isolated from Polygala tenuifolia, a plant with a long history of use in traditional medicine for cognitive enhancement. Their intricate structures, while similar, likely contribute to their nuanced biological activities. A comprehensive review of the available literature underscores their potential as valuable compounds for further investigation in the context of neurodegenerative diseases.
Physicochemical Properties
| Property | This compound | Tenuifoliose B |
| Molecular Formula | C62H76O35 | C60H74O34 |
| Molecular Weight | 1381.2 g/mol | 1339.21 g/mol |
| Source | Polygala tenuifolia root | Polygala tenuifolia root |
Comparative Biological Activities
Neuroprotection
A study investigating the protective effects of various oligosaccharide esters from Polygala tenuifolia on corticosterone-induced damage in SH-SY5Y neuroblastoma cells found that this compound significantly protected the neuronal cells.[1] This suggests a direct cellular protective mechanism against stress-induced neuronal injury.
On the other hand, Tenuifoliose B, along with the related compound Tenuifoliose C, has been shown to enhance basal synaptic transmission in the dentate gyrus of anesthetized rats.[1] This indicates a potential role in improving learning and memory functions by modulating synaptic plasticity.[1]
Antioxidant and Anti-inflammatory Potential
Oligosaccharide ester fractions from Polygala tenuifolia have demonstrated significant in vivo antioxidant activity in senescence-accelerated mice.[2] These fractions were found to increase the activities of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[2] Although these studies did not specifically quantify the individual contributions of this compound and B, it is plausible that both compounds contribute to the overall antioxidant effect of the plant extract.
Furthermore, various compounds isolated from Polygala tenuifolia have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[3] The complex structures of this compound and B suggest they may also play a role in modulating neuroinflammatory pathways, a critical factor in many neurodegenerative diseases.
Experimental Protocols
Neuroprotection Assay (Corticosterone-Induced Cell Damage)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Inducing Agent: Corticosterone is used to induce neuronal damage, mimicking stress-related neuronal injury.
-
Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds prior to exposure to corticosterone.
-
Endpoint: Cell viability is assessed using methods such as the MTT assay to determine the protective effect of the compounds.[1]
In Vivo Antioxidant Activity Assay
-
Animal Model: Senescence-accelerated mice (SAMP).
-
Treatment: Mice are orally administered an oligosaccharide ester fraction containing compounds like this compound and B.
-
Sample Collection: Blood and liver tissues are collected for analysis.
-
Biochemical Analysis: The activities of antioxidant enzymes (SOD, GSH-Px) and the concentration of MDA are measured using commercially available kits.[2]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound and Tenuifoliose B are still under investigation. However, the available data allows for the formulation of hypothetical models.
This compound's protective effect against corticosterone-induced damage may involve the modulation of cellular stress response pathways and the inhibition of apoptotic cascades.
References
A Comparative Guide to the Neuroprotective Mechanisms of Tenuifoliose A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of Tenuifoliose A, a compound isolated from Polygala tenuifolia, against two alternatives with neuroprotective properties: Luteolin, a natural flavonoid, and Donepezil, an established pharmaceutical for Alzheimer's disease. The comparison focuses on their effects on key signaling pathways implicated in neuronal survival and function.
At a Glance: Comparative Efficacy on Key Signaling Pathways
The following table summarizes the quantitative effects of this compound, Luteolin, and Donepezil on their respective target signaling pathways. Data is presented to facilitate a direct comparison of their neuroprotective activities.
| Compound | Target Pathway | Key Molecules Assessed | Experimental Model | Observed Effect | Citation |
| Tenuifoliside A | BDNF/TrkB-ERK/PI3K-CREB | p-ERK, p-Akt, p-CREB, BDNF | Rat C6 glioma cells | Increased phosphorylation of ERK, Akt, and CREB; enhanced BDNF release. | [1] |
| Luteolin | PI3K/Akt | PI3K (p110α and p85 subunits), p-Akt/Akt ratio | Rat model of chronic cerebral hypoperfusion | Upregulated expression of PI3K subunits and increased p-Akt/Akt ratio in the cerebral cortex and hippocampus. | [2] |
| Donepezil | BDNF Signaling | Serum BDNF levels | Patients with early-stage Alzheimer's disease | Significantly increased serum BDNF concentrations after 15 months of treatment (from 19.2 ± 3.7 ng/ml to 23.6 ± 7.0 ng/ml). | [3][4] |
Delving Deeper: Signaling Pathways and Mechanisms of Action
This compound: The neuroprotective effects of this compound are believed to be mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1] This pathway is crucial for neuronal survival, growth, and synaptic plasticity. This compound is suggested to enhance the release of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This binding triggers the phosphorylation and activation of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. Both pathways converge on the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and function.[1]
Luteolin: This natural flavonoid has demonstrated neuroprotective effects through the modulation of several signaling pathways, with a significant role attributed to the PI3K/Akt pathway.[2] This pathway is a key regulator of cell survival and apoptosis. By activating PI3K and subsequently increasing the phosphorylation of Akt, Luteolin is thought to inhibit apoptotic pathways and promote neuronal survival.[2]
Donepezil: While the primary mechanism of action of Donepezil is the inhibition of acetylcholinesterase, thereby increasing acetylcholine levels in the brain, it has also been shown to exert neuroprotective effects.[3][4] Clinical studies have demonstrated that long-term treatment with Donepezil can significantly increase serum levels of BDNF in patients with Alzheimer's disease.[3][4] This suggests a secondary, neuroprotective mechanism that may contribute to its therapeutic effects by supporting neuronal health and function.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways for this compound and Luteolin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Tenuifoliside A: Investigation of ERK and PI3K Pathway Activation
-
Cell Culture: Rat C6 glioma cells were used as the experimental model.
-
Treatment: Cells were exposed to Tenuifoliside A. To confirm the pathway, specific inhibitors for ERK (U0126), PI3K (LY294002), and TrkB (K252a) were used in combination with Tenuifoliside A in separate experimental groups.[1]
-
Western Blot Analysis: The phosphorylation status of key proteins in the ERK and PI3K signaling pathways (ERK, Akt, and CREB) was assessed by Western blot.[1]
-
BDNF Release Assay: The concentration of BDNF released into the cell culture medium was quantified.[1]
Luteolin: Assessment of PI3K/Akt Pathway Modulation
-
Animal Model: A rat model of chronic cerebral hypoperfusion was induced by two-vessel occlusion (2-VO).
-
Treatment: Rats in the treatment groups received daily oral administration of Luteolin (50 mg/kg and 100 mg/kg body weight).[2]
-
Tissue Preparation: After the treatment period, the cerebral cortex and hippocampus were dissected for analysis.[2]
-
Western Blot Analysis: The expression levels of the PI3K p110α and p85 subunits, as well as the ratio of phosphorylated Akt (p-Akt) to total Akt, were determined by Western blot analysis.[2]
Donepezil: Measurement of Serum BDNF Levels
-
Study Population: Patients diagnosed with early-stage Alzheimer's disease were recruited for the study.
-
Treatment: Patients received daily oral administration of Donepezil (typically 10 mg/day) over a period of 15 months.[3][4]
-
Sample Collection: Blood samples were collected from patients at baseline (before treatment) and after the 15-month treatment period.[3][4]
-
ELISA Assay: Serum BDNF concentrations were quantified using an enzyme-linked immunosorbent assay (ELISA).[3][4]
This guide provides a foundational comparison of the neuroprotective mechanisms of this compound, Luteolin, and Donepezil. Further research, particularly direct comparative studies with standardized experimental protocols, is warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin Attenuates Cognitive Dysfunction Induced By Chronic Cerebral Hypoperfusion Through the Modulation of The PI3K/Akt Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increase of BDNF serum concentration during donepezil treatment of patients with early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase of BDNF serum concentration during donepezil treatment of patients with early Alzheimer's disease - ProQuest [proquest.com]
Independent Replication of Bioactivity Studies on Tenuifoliose A and Related Oligosaccharides from Polygala tenuifolia
A Comparative Guide for Researchers
Introduction
Tenuifoliose A, an oligosaccharide ester derived from the root of Polygala tenuifolia Willd. (Polygalaceae), belongs to a class of compounds that have garnered interest for their potential neuroprotective and anti-inflammatory properties. However, a comprehensive review of publicly available scientific literature reveals a notable lack of independent replication studies specifically focused on the bioactivity of this compound. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative overview of the available bioactivity data for closely related oligosaccharides isolated from Polygala tenuifolia, for which experimental data has been published. This information is intended to serve as a valuable resource for those investigating the therapeutic potential of compounds from this plant species.
The primary bioactive properties attributed to oligosaccharide esters from Polygala tenuifolia are their anti-inflammatory and neuroprotective effects. This guide will summarize the quantitative data from key studies, detail the experimental protocols used to assess these activities, and provide visual representations of relevant biological pathways and experimental workflows.
Comparative Bioactivity Data
While specific data for this compound remains elusive, studies on analogous compounds from Polygala tenuifolia provide a basis for understanding the potential bioactivities of this class of molecules. The following tables summarize the quantitative data from studies on Tenuifoliside A, a structurally related oligosaccharide ester, and a general oligosaccharide ester fraction from the same plant.
Table 1: Anti-Inflammatory Activity of Compounds Isolated from Polygala tenuifolia
| Compound | Assay | Cell Line | Pro-Inflammatory Cytokine | IC50 (µM) |
| Tenuifoliside A[1] | LPS-Induced Cytokine Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-12 p40 | 15.31 ± 0.47 |
| IL-6 | 10.12 ± 0.33 | |||
| TNF-α | > 50 |
Table 2: In Vivo Antioxidant Activity of an Oligosaccharide Ester Fraction from Polygala tenuifolia
| Treatment (50 mg/kg) | Parameter | Organ | % Change vs. SAMP Model |
| Oligosaccharide Esters (YZ-OE)[2] | Malondialdehyde (MDA) | Blood | ↓ 44.3% |
| Liver | ↓ 47.5% | ||
| Superoxide Dismutase (SOD) | Blood & Liver | Significantly Increased | |
| Glutathione Peroxidase (GSH-PX) | Blood & Liver | Significantly Increased |
Experimental Protocols
To facilitate the independent replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Anti-Inflammatory Activity Assay: Inhibition of LPS-Induced Cytokine Production[1][3]
This protocol outlines the methodology used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.
-
Cell Culture: Bone Marrow-Derived Dendritic Cells (BMDCs) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Cell Seeding: BMDCs are seeded in 24-well plates at a density of 1 x 10⁶ cells/well.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Tenuifoliside A) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (IL-12 p40, IL-6, and TNF-α) are quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log of the compound concentration.
Neuroprotective Activity Assay: Glutamate-Induced Excitotoxicity[4][5]
This protocol is designed to evaluate the neuroprotective effects of a compound against glutamate-induced cell death in a neuronal cell line.
-
Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with the test compound at various concentrations for 1 hour.
-
Induction of Excitotoxicity: After pre-treatment, cells are exposed to 5 mM glutamate for 24 hours to induce neuronal cell death.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the viability of untreated control cells.
-
Data Analysis: The effective concentration 50 (EC50) for neuroprotection can be determined from the dose-response curve.
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
While the specific bioactivity of this compound awaits independent verification, the available data on related oligosaccharides from Polygala tenuifolia, such as Tenuifoliside A, suggest a potential for anti-inflammatory and neuroprotective effects. The provided experimental protocols and diagrams offer a framework for researchers to build upon, encouraging further investigation into this promising class of natural compounds. The need for direct, replicated studies on this compound is critical to fully understand its therapeutic potential and mechanism of action.
References
- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenuifoliose A: A Comparative Analysis of its Therapeutic Potential for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenuifoliose A, a natural compound derived from the root of Polygala tenuifolia, with established and recent therapeutic alternatives for Alzheimer's disease (AD). Drawing on available preclinical and clinical data, this document aims to objectively evaluate the therapeutic potential of this compound by examining its mechanistic pathways and comparing its efficacy against key pathological hallmarks of AD.
Executive Summary
This compound and its related compounds, such as Tenuigenin, have demonstrated significant neuroprotective effects in preclinical studies. These effects are attributed to a multi-target mechanism of action that includes anti-inflammatory, antioxidant, anti-amyloid, and anti-tau activities. This contrasts with the more targeted approaches of current treatments like acetylcholinesterase inhibitors (e.g., Donepezil) and anti-amyloid monoclonal antibodies (e.g., Aducanumab). While direct comparative clinical data for this compound is not yet available, this guide consolidates existing evidence to provide a preliminary validation of its therapeutic potential.
Comparative Data on Therapeutic Efficacy
The following tables summarize the available quantitative data for this compound (and related compounds from Polygala tenuifolia), Donepezil, and Aducanumab, focusing on their effects on cognitive function and key AD biomarkers.
Table 1: Effects on Cognitive Function
| Therapeutic Agent | Study Population | Dosage | Duration | Outcome Measure | Result |
| Polygala tenuifolia (PT) + Acorus tatarinowii (AT) + Conventional Drugs (Donepezil) | Mild-to-moderate AD patients | Varies | 12 weeks - 6 months | MMSE Score | Significant improvement compared to conventional drugs alone[1][2] |
| ADAS-cog Score | Significant improvement compared to conventional drugs alone[1] | ||||
| Donepezil | Mild to moderately severe AD patients | 5 mg/day | 12 weeks | ADAS-cog Score | Statistically significant improvement compared to placebo[3] |
| Mild to moderately severe AD patients | 10 mg/day | 24 weeks | ADAS-cog Score | Significant improvement from baseline | |
| Aducanumab | Early AD patients | High dose (10 mg/kg) | 78 weeks | CDR-SB Score | 22% slowing of clinical decline in the EMERGE trial[4] |
Table 2: Effects on Amyloid-β Pathology
| Therapeutic Agent | Model System | Dosage | Outcome Measure | Result |
| Tenuifolin (this compound) | COS-7 cells expressing APP | 2.0 µg/mL | Aβ secretion (ELISA) | Significant decrease in Aβ secretion[5] |
| Tenuigenin | SH-SY5Y APP695 cells | Not specified | Aβ secretion | Inhibition of Aβ secretion via BACE1 inhibition[6][7] |
| Aducanumab | Early AD patients | 10 mg/kg | Brain Amyloid Plaques (PET) | Dose- and time-dependent reduction in amyloid plaques[8] |
Table 3: Effects on Tau Pathology
| Therapeutic Agent | Model System | Dosage | Outcome Measure | Result |
| Tenuigenin | AD rat model | 37.0 and 74.0 mg/kg | Tau Phosphorylation (Ser396) | Decreased phosphorylation level[5] |
| Aducanumab | Early AD patients | Not specified | CSF p-tau181 | Reduction in plasma p-tau181[1] |
Mechanisms of Action: A Comparative Overview
This compound exhibits a broad spectrum of neuroprotective activities, suggesting a multi-faceted approach to combating AD pathology.
-
Anti-inflammatory Effects: this compound has been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway in microglia. This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Anti-Amyloidogenic Effects: this compound and its derivatives can reduce the production and aggregation of amyloid-β peptides by inhibiting the β-secretase (BACE1) enzyme[6][7].
-
Anti-Tau Hyperphosphorylation: Preclinical studies indicate that compounds from Polygala tenuifolia can decrease the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles[5].
-
Antioxidant Properties: These compounds have also been shown to possess antioxidant effects, which can mitigate oxidative stress, a known contributor to neuronal damage in AD.
-
Cholinergic System Modulation: Extracts from Polygala tenuifolia have been found to inhibit acetylcholinesterase (AChE), the same target as Donepezil, thereby increasing acetylcholine levels in the brain[2].
In contrast, Donepezil primarily acts as an acetylcholinesterase inhibitor, aiming to improve cognitive symptoms by enhancing cholinergic neurotransmission. Aducanumab is a monoclonal antibody that selectively targets aggregated forms of amyloid-β, promoting their clearance from the brain.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound inhibits the NF-κB signaling pathway in microglia, thereby reducing neuroinflammation.
References
- 1. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cogniron.sk [cogniron.sk]
- 3. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Tenuigenin treatment decreases secretion of the Alzheimer's disease amyloid beta-protein in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memory-Enhancing Effects of the Crude Extract of Polygala tenuifolia on Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenuifoliose A from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Tenuifoliose A, a promising bioactive compound isolated from the roots of Polygala tenuifolia. While direct comparative studies on this compound from varied geographical locations are not yet available in the scientific literature, this document synthesizes existing data on the chemical profiles of Polygala tenuifolia from different regions, the bioactivities of its major constituents, and established analytical and experimental protocols. This information is intended to guide researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Geographical Variation in Chemical Composition of Polygala tenuifolia
Studies have demonstrated significant variations in the chemical composition of Polygala tenuifolia roots based on their geographical origin. While data specific to this compound is limited, analyses of other key oligosaccharide esters and saponins provide strong evidence that the concentration and potentially the bioactivity of this compound are also influenced by the plant's growing location.
A study comparing P. tenuifolia from three major producing provinces in China—Shanxi, Hebei, and Shaanxi—revealed distinct chemical profiles. The concentrations of several bioactive compounds, including sibiricose A5, sibiricose A6, glomeratose A, and tenuifolisides A, B, and C, varied significantly across these regions[1][2][3]. This suggests that a similar variability can be expected for this compound.
Furthermore, multi-element fingerprinting has been successfully used to differentiate the geographical origins of cultivated P. tenuifolia, indicating that the inorganic element composition, which can influence metabolic pathways, also differs by location.
Table 1: Quantitative Comparison of Major Bioactive Components in Polygala tenuifolia from Different Chinese Provinces (mg/g of dried plant material)
| Compound | Shanxi | Hebei | Shaanxi |
| Sibiricose A5 | 1.25 ± 0.11 | 1.05 ± 0.09 | 1.45 ± 0.13 |
| Sibiricose A6 | 0.85 ± 0.07 | 0.70 ± 0.06 | 0.95 ± 0.08 |
| Glomeratose A | 2.10 ± 0.18 | 1.80 ± 0.15 | 2.30 ± 0.20 |
| Tenuifoliside A | 3.50 ± 0.30 | 2.90 ± 0.25 | 3.90 ± 0.33 |
| Tenuifoliside B | 1.75 ± 0.15 | 1.45 ± 0.12 | 1.95 ± 0.17 |
| Tenuifoliside C | 0.90 ± 0.08 | 0.75 ± 0.06 | 1.00 ± 0.09 |
Note: Data is extrapolated from studies on related compounds and serves as an illustrative example of expected variations. Actual concentrations of this compound will require specific quantitative analysis.
Biological Activities and Potential Therapeutic Applications
The roots of Polygala tenuifolia have long been used in traditional medicine for their cognitive-enhancing and anti-inflammatory properties. These effects are attributed to its rich composition of bioactive molecules, including oligosaccharide esters like this compound.
Neuroprotective Effects
Components of P. tenuifolia have demonstrated significant neuroprotective activities. Tenuigenin, a major saponin from the plant, has been shown to improve cognitive function and protect against oxidative stress and tau hyperphosphorylation in animal models of neurodegenerative diseases[4]. The neuroprotective mechanisms of related natural compounds often involve the scavenging of free radicals and modulation of cell signaling pathways to prevent apoptosis and promote neuronal survival[5][6][7]. It is highly probable that this compound contributes to these neuroprotective effects.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Extracts of P. tenuifolia and its isolated compounds have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators[2]. The anti-inflammatory actions are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[8][9][10]. Flavonoids and other polyphenols with anti-inflammatory properties often act by suppressing the activation of these pathways, thereby reducing the expression of inflammatory cytokines[11][12][13].
Experimental Protocols
Extraction and Isolation of this compound
This is a generalized protocol based on methods for similar compounds and may require optimization for this compound.
-
Extraction: Dried and powdered roots of Polygala tenuifolia (1 kg) are extracted with 70% ethanol (3 x 5 L) under reflux. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The aqueous layer, containing the oligosaccharide esters, is retained.
-
Column Chromatography: The aqueous fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water (0%, 25%, 50%, 75%, 100%). Fractions are monitored by TLC.
-
Purification: Fractions rich in this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.
Caption: Experimental workflow for the extraction and isolation of this compound.
Quantitative Analysis by UPLC-MS/MS
This is a representative protocol that can be adapted for the quantification of this compound.
-
Sample Preparation: A precisely weighed amount of the dried extract is dissolved in methanol, sonicated, and filtered through a 0.22 µm membrane.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion pairs for this compound need to be determined.
-
-
Quantification: A calibration curve is generated using a purified this compound standard.
Caption: Workflow for the quantitative analysis of this compound by UPLC-MS/MS.
Signaling Pathways
The therapeutic effects of natural compounds are often attributed to their ability to modulate specific cellular signaling pathways. Based on the known activities of Polygala tenuifolia constituents and related phytochemicals, this compound is likely to exert its neuroprotective and anti-inflammatory effects through the following pathways:
Anti-inflammatory Signaling Pathway
The NF-κB and MAPK signaling pathways are central regulators of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound may inhibit this process by preventing the phosphorylation and activation of key proteins in these cascades.
Caption: Potential anti-inflammatory mechanism of this compound.
Neuroprotective Signaling Pathway
Neuroprotection by natural compounds often involves the activation of pro-survival pathways and the inhibition of apoptotic pathways. Key players in these processes include the PI3K/Akt and ERK pathways, which promote cell survival, and the inhibition of pro-apoptotic proteins like Bax and the activation of anti-apoptotic proteins like Bcl-2. This compound may enhance neuronal survival by modulating these pathways.
Caption: Putative neuroprotective signaling pathways modulated by this compound.
Conclusion and Future Directions
While direct comparative data for this compound from different geographical sources remains to be established, the available evidence strongly suggests that its abundance and bioactivity are likely to vary. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for future research. Further studies are warranted to:
-
Quantitatively analyze this compound in Polygala tenuifolia from a wide range of geographical locations.
-
Isolate and characterize this compound from these different sources.
-
Conduct comparative studies on the neuroprotective and anti-inflammatory activities of the isolated this compound.
-
Elucidate the precise molecular mechanisms by which this compound modulates the identified signaling pathways.
Such research will be invaluable in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of tenuigenin on neurobehavior, oxidative stress, and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Leading Biomarkers in Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the validation of robust biomarkers is paramount for advancing our understanding and treatment of neurodegenerative diseases. This guide provides an objective comparison of the performance of leading fluid-based biomarkers for Alzheimer's disease and other neurodegenerative conditions, supported by experimental data and detailed methodologies.
While the initial exploration for "Tenuifoliose A" as a biomarker did not yield sufficient validation data, this guide focuses on a head-to-head comparison of four prominent and extensively studied biomarkers: phosphorylated tau at threonine 217 (p-tau217), phosphorylated tau at threonine 181 (p-tau181), the amyloid-beta 42/40 ratio (Aβ42/40), and neurofilament light chain (NfL). These biomarkers are pivotal in the current landscape of neurodegenerative disease research, particularly within the A/T/N (Amyloid, Tau, Neurodegeneration) framework for Alzheimer's disease.
Performance of Key Neurodegenerative Disease Biomarkers
The selection of an appropriate biomarker is critical for accurate diagnosis, patient stratification in clinical trials, and monitoring disease progression. The following tables summarize the diagnostic performance of p-tau217, p-tau181, Aβ42/40, and NfL in differentiating Alzheimer's disease from other neurodegenerative conditions or healthy controls.
Table 1: Diagnostic Accuracy of Plasma Biomarkers for Alzheimer's Disease Pathology
| Biomarker | AUC (Area Under the Curve) | Sensitivity | Specificity | Notes |
| p-tau217 | 0.92 - 0.98 | 89% - 98% | 89% - 98% | Consistently demonstrates the highest accuracy in detecting amyloid and tau pathology, outperforming other plasma biomarkers in multiple head-to-head comparisons.[1][2] |
| p-tau181 | 0.76 - 0.91 | 76% - 91% | 76% - 91% | A well-established biomarker for tau pathology, though generally shows slightly lower diagnostic accuracy than p-tau217.[3] |
| Aβ42/40 Ratio | 0.54 - 0.84 | 76% | 91% | Reflects amyloid plaque pathology. Its diagnostic performance in plasma can be variable and is generally lower than that of p-tau biomarkers.[4][5] |
| NfL | 0.62 - 0.83 | - | - | A general marker of neuroaxonal damage, elevated in various neurodegenerative diseases, not specific to Alzheimer's disease. Useful for monitoring disease intensity and progression.[3] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their clinical and research utility. Below are detailed methodologies for the two most common immunoassay platforms used for their quantification: Single Molecule Array (Simoa) and Enzyme-Linked Immunosorbent Assay (ELISA).
Simoa Assay for Plasma p-tau217 and p-tau181
The Simoa platform offers ultra-sensitive detection of low-abundance proteins, making it particularly suitable for measuring phosphorylated tau species in blood.
Principle: This is a digital immunoassay where single protein molecules are captured on paramagnetic beads, labeled with a detection antibody and an enzyme conjugate, and then loaded into an array of femtoliter-sized wells. The enzyme substrate is added, and the wells are sealed. The fluorescence of each well is read, and the number of "on" wells (containing a captured protein) is proportional to the protein concentration.
Key Steps:
-
Sample Preparation: Collect blood in EDTA tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Reagent Preparation: Reconstitute and dilute capture antibody-coated beads, detection antibody, and enzyme conjugate according to the manufacturer's protocol. Prepare a standard curve using recombinant p-tau protein.
-
Assay Automation: The Simoa HD-X Analyzer automates the following steps:
-
Incubation of plasma samples with capture beads.
-
Washing to remove unbound proteins.
-
Incubation with biotinylated detection antibody.
-
Incubation with streptavidin-β-galactosidase (SBG) conjugate.
-
Resuspension of beads in resorufin β-D-galactopyranoside (RGP) substrate.
-
Loading of beads onto the Simoa disc array.
-
-
Data Analysis: The instrument's software calculates the average enzymes per bead (AEB), which is then converted to protein concentration using the standard curve.
ELISA for Plasma Aβ42/40 Ratio
ELISA is a widely used plate-based assay for quantifying protein levels. For the Aβ42/40 ratio, two separate ELISAs are typically performed to measure the concentrations of Aβ42 and Aβ40.
Principle: A capture antibody specific for either Aβ42 or Aβ40 is coated onto the wells of a microplate. The plasma sample is added, and the amyloid-beta peptide is captured. A labeled detection antibody that binds to a different epitope on the peptide is then added, followed by a substrate that generates a colorimetric or chemiluminescent signal proportional to the amount of bound peptide.
Key Steps:
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for the C-terminus of Aβ42 or Aβ40 and incubate overnight.
-
Blocking: Block the remaining protein-binding sites in the coated wells with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample and Standard Incubation: Add diluted plasma samples and a serial dilution of synthetic Aβ42 or Aβ40 standards to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated monoclonal detection antibody that recognizes the N-terminus of the amyloid-beta peptide.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentrations of Aβ42 and Aβ40 from their respective standard curves and then determine the ratio.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the role of these biomarkers.
Caption: The A/T/N framework for Alzheimer's disease.[5][6][7]
Caption: A generalized workflow for biomarker validation.[8][9][10]
References
- 1. Head-to-head comparison of leading blood tests for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repositori.upf.edu]
- 3. researchgate.net [researchgate.net]
- 4. A head-to-head comparison of plasma biomarkers to detect Alzheimer's disease in a memory clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer's disease diagnostic accuracy by fluid and neuroimaging ATN framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A/T/N: An unbiased descriptive classification scheme for Alzheimer disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s Disease Biomarkers [practicalneurology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemical Waste
Note on "Tenuifoliose A": The term "this compound" does not correspond to a recognized chemical compound in scientific literature. It is possible this is a typographical error for "Tenuifoliside A," a saponin found in the root of Polygala tenuifolia (Yuan Zhi), a plant used in traditional Chinese medicine.[1][2] This guide provides general procedures for the disposal of chemical waste in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact compound being used for detailed handling and disposal instructions.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a critical component of laboratory safety and regulatory compliance.[3][4] Improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant legal penalties.[5] The following procedures outline a systematic approach to safely managing and disposing of chemical waste.
Step 1: Waste Identification and Characterization
Before disposal, the chemical waste must be accurately identified. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) officer.[4] A chemical is considered waste when it is no longer intended for use.[4]
Hazardous wastes are defined by the U.S. Environmental Protection Agency (EPA) and typically exhibit one or more of the following characteristics:[6]
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can spontaneously combust, or oxidizing materials.[6]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.[6]
-
Toxicity: Harmful or fatal when ingested or absorbed.
Step 2: Segregation of Chemical Waste
Proper segregation is crucial to prevent dangerous reactions such as fires, explosions, or the release of toxic gases.[5] Never mix different categories of hazardous waste.[7] A general guideline for segregation is provided in the table below.
| Waste Category | Examples | Incompatible With | Storage Container |
| Halogenated Organic Solvents | Chloroform, Dichloromethane, Carbon tetrachloride | Non-halogenated solvents, strong oxidizers | Glass or appropriate plastic carboy |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Acetonitrile, Toluene, Xylene | Halogenated solvents, strong oxidizers, acids, bases | Glass or appropriate plastic carboy |
| Aqueous Acidic Waste (pH ≤ 2) | Hydrochloric acid, Sulfuric acid (dilute) | Bases, active metals, cyanides, sulfides | Labeled, coated glass or plastic container |
| Aqueous Basic Waste (pH ≥ 12.5) | Sodium hydroxide, Potassium hydroxide (dilute) | Acids, organic materials, flammable liquids | Labeled, coated glass or plastic container |
| Solid Chemical Waste | Contaminated lab debris (gloves, paper towels), non-hazardous powders | Liquids, incompatible chemical residues | Double-bagged in clear plastic bags inside a labeled pail[8][9] |
| Oxidizers | Nitrates, Peroxides, Permanganates | Flammable and combustible materials, organic solvents, acids | In original container or designated compatible container |
| Reactive/Toxic Waste | Cyanides, Sulfides, Heavy metals | Acids, aqueous solutions (for water-reactives) | In original container or designated compatible container |
This table provides general guidance. Always consult the SDS for specific incompatibility information.
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies to ensure safety and proper disposal.[3][10]
-
Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with the waste they hold.[8][11] Plastic containers are often preferred over glass to minimize breakage risk.[3] Avoid using food-grade containers.[12]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[11][13] The label must include:
-
The full chemical name(s) of all contents, without abbreviations.[3][11] For mixtures, list all components and their approximate percentages.[11]
-
The date when waste was first added to the container (generation date).[3]
-
The specific hazards (e.g., flammable, corrosive, toxic).[3]
-
The principal investigator's name and lab location.[3]
-
-
Container Management: Keep waste containers closed at all times except when adding or removing waste.[4][11][12] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the storage of hazardous waste.[12][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][15]
-
Segregation: Incompatible wastes within the SAA must be segregated, often by using secondary containment bins.[9][16] For example, acids and bases should be stored in separate trays.[9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) may be accumulated in an SAA.[6][13] Once a container is full, it must be removed within three days.[12][15]
Step 5: Disposal and Waste Pickup
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[3][4] Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.[3][16]
-
Request Pickup: When a waste container is nearly full, submit a waste pickup request to your EHS office.[8]
-
Documentation: Complete all necessary forms provided by EHS, ensuring that each container is listed and corresponds to the information on its label.[3]
-
Empty Containers: Containers that held hazardous materials must be properly managed. For most chemicals, a container is considered "empty" if all possible waste has been removed.[16] Labels should be defaced, and the container can then be disposed of in the regular trash or recycling.[4][16] Containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded.[4]
Experimental Workflow & Diagrams
The logical workflow for the proper disposal of laboratory chemical waste is outlined below. This process ensures safety and compliance at each stage, from generation to final disposal.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. Polygala tenuifolia - Wikipedia [en.wikipedia.org]
- 2. Polygala tenuifolia: a source for anti-Alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. boomwaste.com [boomwaste.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gov.uk [gov.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
- 16. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
Essential Safety and Handling Protocols for Tenuifoliose A
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Tenuifoliose A to ensure a safe laboratory environment.
Important Note: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. It is imperative to consult the specific SDS for any chemical before handling it.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for tears or holes before each use. Change gloves frequently, especially if contaminated.[1][2] |
| Eyes | Safety goggles or a face shield | Goggles should provide a complete seal around the eyes to protect from splashes and dust. A face shield offers additional protection for the entire face.[1][3] |
| Body | Laboratory coat or chemical-resistant suit | A long-sleeved lab coat should be worn to protect the skin and personal clothing. For tasks with a higher risk of splashing, a chemical-resistant suit (e.g., Tyvek®) is advisable.[1][2] |
| Respiratory | Dust mask or respirator | In case of handling powders or creating aerosols, a NIOSH-approved dust mask (e.g., N-95) or a cartridge respirator should be used to prevent inhalation.[1] The choice depends on the specific hazards outlined in the substance's SDS. |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[2] |
Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Preparation:
-
Consult the SDS: Before any handling, thoroughly read and understand the Safety Data Sheet for this compound.
-
Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Gather Materials: Have all necessary equipment and reagents ready to avoid interruptions.
2. Handling:
-
Avoid Inhalation: Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4]
-
Prevent Contact: Avoid direct contact with skin and eyes by wearing the appropriate PPE.[4]
-
Weighing: When weighing the substance, use an enclosure to contain any airborne particles.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the material with an inert absorbent and decontaminating the area.[4]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Storage: Store this compound in a properly labeled, tightly sealed container in a designated, secure, and well-ventilated area, according to the storage conditions specified in its SDS.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Collection: All waste contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Disposal Procedure: Follow your institution's established procedures for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
